molecular formula C11H20O B096371 4-tert-Pentylcyclohexanone CAS No. 16587-71-6

4-tert-Pentylcyclohexanone

Cat. No.: B096371
CAS No.: 16587-71-6
M. Wt: 168.28 g/mol
InChI Key: DCSKAMGZSIRJAQ-UHFFFAOYSA-N
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Description

4-tert-Pentylcyclohexanone is a useful research compound. Its molecular formula is C11H20O and its molecular weight is 168.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21167. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylbutan-2-yl)cyclohexan-1-one
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InChI

InChI=1S/C11H20O/c1-4-11(2,3)9-5-7-10(12)8-6-9/h9H,4-8H2,1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DCSKAMGZSIRJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4047127
Record name 4-(tert-Pentyl)-cyclohexanone
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Molecular Weight

168.28 g/mol
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CAS No.

16587-71-6
Record name 4-tert-Amylcyclohexanone
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Record name 4-tert-Pentylcyclohexanone
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Record name 4-tert-Amylcyclohexanone
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Record name Cyclohexanone, 4-(1,1-dimethylpropyl)-
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Record name 4-(tert-Pentyl)-cyclohexanone
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Record name 4-tert-pentylcyclohexanone
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Record name 4-TERT-PENTYLCYCLOHEXANONE
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Foundational & Exploratory

Spectroscopic Profile of 4-tert-Pentylcyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-tert-pentylcyclohexanone (also known as 4-(2-methylbutan-2-yl)cyclohexan-1-one), a compound of interest to researchers and professionals in the fields of chemistry and drug development. This document outlines the available mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, along with relevant experimental protocols.

Introduction

This compound is a substituted cyclohexanone with the molecular formula C₁₁H₂₀O. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control in various research and development applications. This guide synthesizes available data to provide a core reference for laboratory professionals.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format.

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of its molecular weight and elemental composition.

Table 1: GC-MS Data for this compound [1]

Mass-to-Charge (m/z)Relative Intensity (%)
7199.99
4396.87
9893.57
4158.85
5551.69
Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~1715C=O (Ketone)
~2960-2850C-H (Alkyl)

Note: The exact peak values are not publicly available. The values presented are characteristic absorptions for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

No experimental 1H or 13C NMR data for this compound is currently available in public spectral databases. The information provided in this section is based on predicted values and analysis of structurally similar compounds.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Cyclohexyl H (axial & equatorial)1.0 - 2.5m
-CH₂- (ethyl group)~1.3q
-CH₃ (ethyl group)~0.8t
-C(CH₃)₂-~0.9s

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O~212
Cyclohexyl CH₂25 - 45
Cyclohexyl CH~48
-C(CH₃)₂- (quaternary)~35
-CH₂- (ethyl group)~30
-C(CH₃)₂-~25
-CH₃ (ethyl group)~8

Experimental Protocols

Detailed experimental methodologies are crucial for the reproduction and verification of spectroscopic data. The following are generalized protocols applicable to the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the analysis of volatile and semi-volatile organic compounds.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Sample Dissolved in Volatile Solvent Injection Injection into GC Sample->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Analysis Mass Analysis Ionization->Analysis Detection Detection Analysis->Detection Data Data Acquisition & Analysis Detection->Data

GC-MS Experimental Workflow

Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a final higher temperature to ensure separation of components. Helium is typically used as the carrier gas.

  • MS Analysis: The eluent from the GC column is introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for ionization. The mass analyzer scans a specific mass-to-charge ratio range to detect the parent ion and its fragments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups within a molecule.

FTIR_Workflow cluster_sample_prep Sample Preparation cluster_ftir FTIR Analysis Sample Neat Liquid Sample IR_Beam IR Beam Passed Through Sample Sample->IR_Beam Interferogram Interferogram Generated IR_Beam->Interferogram FT Fourier Transform Interferogram->FT Spectrum IR Spectrum FT->Spectrum

FTIR Experimental Workflow

Protocol:

  • Sample Preparation: For a liquid sample like this compound, the analysis is typically performed on the neat liquid. A small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.

  • Data Acquisition: A background spectrum of the empty sample holder is first recorded. The prepared sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light after it has passed through the sample.

  • Data Processing: A Fourier transform is applied to the interferogram to obtain the final infrared spectrum, which plots absorbance or transmittance as a function of wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed structure of a molecule.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis Sample Sample Dissolved in Deuterated Solvent (e.g., CDCl₃) Magnetic_Field Placed in Strong Magnetic Field Sample->Magnetic_Field RF_Pulse Irradiated with Radiofrequency Pulse Magnetic_Field->RF_Pulse FID Free Induction Decay (FID) Signal Detected RF_Pulse->FID Spectrum NMR Spectrum FID->Spectrum via Fourier Transform

NMR Experimental Workflow

Protocol:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's strong magnetic field. The sample is irradiated with a short pulse of radiofrequency energy, and the resulting signal (Free Induction Decay or FID) is detected.

  • Data Processing: The FID signal is converted into a frequency-domain spectrum using a Fourier transform. The resulting spectrum shows the chemical shifts, multiplicities, and integrations of the different nuclei in the molecule. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Conclusion

The spectroscopic data and protocols presented in this guide provide a foundational resource for the characterization of this compound. While experimental NMR data is not yet publicly available, the provided mass spectrometry and infrared spectroscopy information, along with the generalized protocols, offer valuable tools for researchers and scientists in the field.

References

In-Depth Technical Guide: 4-tert-Pentylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-tert-pentylcyclohexanone, a substituted cyclohexanone with potential applications in various scientific fields. This document consolidates its chemical identity, spectral properties, and potential biological activities, offering a valuable resource for researchers and professionals in drug development and chemical synthesis. The guide includes detailed information on its CAS number, IUPAC name, and a summary of its known spectroscopic data. Furthermore, it outlines a representative synthesis protocol and discusses its potential antimicrobial properties based on studies of structurally related compounds.

Chemical Identity and Properties

This compound, also known as 4-(2-methylbutan-2-yl)cyclohexan-1-one, is a cyclic ketone. Its chemical structure consists of a cyclohexane ring substituted with a tert-pentyl group at the fourth position relative to the carbonyl group.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference(s)
CAS Number 16587-71-6[1]
IUPAC Name 4-(2-methylbutan-2-yl)cyclohexan-1-one[1]
Molecular Formula C₁₁H₂₀O[1]
Molecular Weight 168.28 g/mol [1]
Synonyms 4-tert-Amylcyclohexanone, Orivone, 4-(1,1-Dimethylpropyl)cyclohexanone[2][3]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data

TechniqueData HighlightsReference(s)
Mass Spectrometry (MS) Key fragments observed at m/z values indicative of the molecular structure.[3]
Infrared (IR) Spectroscopy Characteristic strong absorption band for the C=O stretching of the ketone group.[3]
¹H NMR Data for the structurally similar 4-tert-butylcyclohexanone shows characteristic signals for the cyclohexyl protons and the tert-butyl group.[4][4]
¹³C NMR Data for 4-tert-butylcyclohexanone reveals a distinct signal for the carbonyl carbon around 211.6 ppm and signals for the cyclohexyl and tert-butyl carbons.[4][4]

Synthesis Protocol

Experimental Protocol: Synthesis of 4-tert-Alkylcyclohexanone

Step 1: Friedel-Crafts Alkylation of Phenol

  • To a stirred solution of phenol in a suitable solvent (e.g., a non-polar organic solvent), add a Lewis acid catalyst (e.g., AlCl₃ or a solid acid catalyst).

  • Slowly add the corresponding alkene (e.g., isobutylene for 4-tert-butylcyclohexanone) at a controlled temperature.

  • The reaction mixture is stirred for several hours to ensure complete reaction.

  • Upon completion, the reaction is quenched, and the organic layer is separated, washed, dried, and concentrated to yield the 4-tert-alkylphenol.

Step 2: Catalytic Hydrogenation of 4-tert-Alkylphenol

  • The 4-tert-alkylphenol is dissolved in a suitable solvent (e.g., an alcohol or an inert solvent) in a high-pressure reactor.

  • A hydrogenation catalyst, such as palladium on carbon (Pd/C) or a rhodium-based catalyst, is added to the mixture.[5][6]

  • The reactor is pressurized with hydrogen gas to a specific pressure and heated to a set temperature.[5]

  • The reaction is monitored until the uptake of hydrogen ceases, indicating the completion of the hydrogenation of the aromatic ring to a cyclohexanol.

  • The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the 4-tert-alkylcyclohexanol.

Step 3: Oxidation of 4-tert-Alkylcyclohexanol

  • The 4-tert-alkylcyclohexanol is dissolved in a suitable organic solvent (e.g., acetone or dichloromethane).

  • An oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid) or a milder oxidant like pyridinium chlorochromate (PCC), is added portion-wise at a controlled temperature (typically 0 °C to room temperature).

  • The reaction mixture is stirred until the alcohol is completely converted to the ketone, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched, and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation to afford the pure 4-tert-alkylcyclohexanone.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited in the public domain, research on structurally related cyclohexanone derivatives suggests potential antimicrobial properties.

Derivatives of 4-tert-butylcyclohexanone have demonstrated antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[7] Other studies on oxygenated cyclohexanone derivatives have also reported broad-spectrum antimicrobial activity against various plant pathogenic bacteria and fungi.[8] These findings suggest that the cyclohexanone scaffold, with appropriate substitutions, could be a promising starting point for the development of new antimicrobial agents. The lipophilic nature of the tert-pentyl group may influence the compound's ability to interact with microbial cell membranes.

Table 3: Reported Biological Activity of Related Cyclohexanone Derivatives

Compound/DerivativeActivityTarget OrganismsReference(s)
Ethyl (4-tert-butylcyclohexylidene)acetateAntibacterialBacillus subtilis, Staphylococcus aureus[7]
1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-oneAntibacterialBacillus subtilis, Staphylococcus aureus, Escherichia coli[7]
(4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-oneAntibacterial and AntifungalVarious plant pathogenic bacteria and fungi[8]

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_activity Biological Evaluation start Starting Materials (Phenol, 2-Methyl-2-butene) step1 Friedel-Crafts Alkylation start->step1 Lewis Acid step2 Catalytic Hydrogenation step1->step2 H₂, Catalyst step3 Oxidation step2->step3 Oxidizing Agent product This compound step3->product ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir nmr NMR Spectroscopy (¹H and ¹³C) product->nmr purity Purity Analysis (e.g., GC, HPLC) product->purity antimicrobial Antimicrobial Assays product->antimicrobial cytotoxicity Cytotoxicity Assays antimicrobial->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism

Caption: A logical workflow for the synthesis, characterization, and biological evaluation of this compound.

Conclusion

This compound is a well-defined chemical entity with established spectroscopic properties. While its primary current application appears to be in the fragrance industry, the broader class of substituted cyclohexanones exhibits interesting biological activities, including antimicrobial effects. This technical guide provides a foundational resource for researchers interested in exploring the synthesis and potential therapeutic applications of this and related molecules. Further investigation into its specific biological mechanisms of action is warranted to fully elucidate its potential in drug development.

References

Physical and chemical characteristics of 4-tert-pentylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-tert-pentylcyclohexanone, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known as 4-(1,1-dimethylpropyl)cyclohexanone, is a cyclic ketone with a distinct camphoraceous and woody odor.[1] Its core structure consists of a cyclohexane ring substituted with a tert-pentyl group at the fourth position relative to the carbonyl group.

Identification and Nomenclature
PropertyValue
IUPAC Name 4-(2-methylbutan-2-yl)cyclohexan-1-one[2]
Synonyms 4-tert-Amylcyclohexanone, Orivone, Isopentylcyclohexanone[2]
CAS Number 16587-71-6[2]
Molecular Formula C11H20O[1]
Molecular Weight 168.28 g/mol [1]
InChI Key DCSKAMGZSIRJAQ-UHFFFAOYSA-N
SMILES CCC(C)(C)C1CCC(=O)CC1
Physicochemical Data

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.

PropertyValueReference
Melting Point 96 °C[3]
Boiling Point 124-125 °C at 16 mmHg[3]
Density 0.92 g/cm³[3]
Flash Point 94 °C
Vapor Pressure 4.2 Pa at 24 °C[3]
Refractive Index 1.4690[3]
LogP 3.40
Solubility

This compound exhibits limited solubility in water but is soluble in alcohols and other organic solvents.[1][3] This characteristic is typical for a molecule with a significant nonpolar hydrocarbon component and a polar carbonyl group.

SolventSolubility
Water Insoluble
Alcohol Soluble
Perfume Oils Soluble

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons of the cyclohexyl ring and the tert-pentyl group. The protons alpha to the carbonyl group would appear as multiplets in the downfield region (around 2.0-2.5 ppm). The protons of the tert-pentyl group would appear as singlets and multiplets in the upfield region (around 0.8-1.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon in the downfield region (around 210 ppm). Signals for the carbons of the cyclohexyl ring and the tert-pentyl group would appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional group. This peak is typically observed in the range of 1715-1725 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum would show a molecular ion peak (M+) at m/z 168, corresponding to the molecular weight of this compound. Common fragmentation patterns would involve the loss of alkyl groups from the tert-pentyl substituent.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 4-substituted cyclohexanones involves the oxidation of the corresponding cyclohexanol. While a specific detailed protocol for this compound was not found, a general procedure for the oxidation of a similar compound, 4-tert-butylcyclohexanol, can be adapted.

Oxidation of 4-tert-pentylcyclohexanol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-tert-pentylcyclohexanol in a suitable solvent such as dichloromethane or acetone.

  • Oxidizing Agent: Prepare a solution of an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone).

  • Reaction: Slowly add the oxidizing agent to the solution of the alcohol while maintaining the temperature at 0-25 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., isopropanol for Jones reagent). Filter the mixture to remove any solid byproducts.

  • Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Alternatively, distillation under reduced pressure can be employed for purification.

Workflow for Synthesis and Purification of this compound

Synthesis_and_Purification cluster_synthesis Synthesis cluster_purification Purification Start Start Dissolve Alcohol Dissolve 4-tert-pentylcyclohexanol in solvent Start->Dissolve Alcohol Add Oxidant Add oxidizing agent (e.g., PCC) Dissolve Alcohol->Add Oxidant Reaction Stir at controlled temperature Add Oxidant->Reaction Monitor Monitor reaction by TLC Reaction->Monitor Workup Quench reaction and perform aqueous workup Monitor->Workup Completion Extraction Extract with organic solvent Workup->Extraction Drying Dry organic layer and concentrate Extraction->Drying Crude Product Crude Product Drying->Crude Product Column Chromatography Column Chromatography (Silica gel) Crude Product->Column Chromatography Distillation Vacuum Distillation Crude Product->Distillation Pure Product Pure Product Column Chromatography->Pure Product Distillation->Pure Product

Caption: A workflow diagram illustrating the synthesis of this compound via oxidation of the corresponding alcohol, followed by purification using either column chromatography or vacuum distillation.

Applications in Drug Development and Biological Activity

The primary documented application of this compound is as a fragrance ingredient in various consumer products.[2] Its pleasant odor makes it a valuable component in the perfume and cosmetics industries.

The cyclohexanone scaffold is a common motif in medicinal chemistry and can be found in various biologically active molecules. The presence of the lipophilic tert-pentyl group in this compound could influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. Further research is warranted to explore the potential pharmacological activities of this compound and its derivatives.

Safety and Handling

Based on the available safety data, this compound may cause skin irritation.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.

Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific or medical advice. Always consult the relevant safety data sheets (SDS) before handling any chemical.

References

An In-depth Technical Guide to the Isomers and Stereochemistry of 4-tert-pentylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers and stereochemistry of 4-tert-pentylcyclohexanone, a substituted cyclohexane derivative. Due to a lack of extensive published data on the separated isomers of this specific compound, this guide leverages well-established principles of stereochemistry and conformational analysis, drawing parallels with the extensively studied analogue, 4-tert-butylcyclohexanone. The content herein is intended to provide a robust theoretical framework and practical, albeit extrapolated, experimental guidance.

Introduction to the Stereochemistry of this compound

This compound, also known as 4-tert-amylcyclohexanone, possesses a stereocenter at the C4 position of the cyclohexane ring. This gives rise to two geometric isomers: cis and trans. These isomers are diastereomers and, in principle, have distinct physical and chemical properties. The bulky tert-pentyl group plays a crucial role in determining the conformational preferences of the cyclohexane ring.

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of the cis and trans isomers is dictated by the steric strain introduced by the tert-pentyl group and the carbonyl group.

Conformational Analysis

The conformational equilibrium of the cis and trans isomers of this compound is key to understanding their properties. The tert-pentyl group is significantly larger than the carbonyl oxygen, and its preference for the equatorial position to avoid 1,3-diaxial interactions will dominate the conformational landscape.

  • Trans Isomer: In the trans isomer, the tert-pentyl group can occupy an equatorial position while the carbonyl oxygen is also in the plane of the ring. This conformation is highly favored as it minimizes steric hindrance. The alternative chair conformation, with an axial tert-pentyl group, would be significantly destabilized by 1,3-diaxial interactions.

  • Cis Isomer: In the cis isomer, if the tert-pentyl group is in the equatorial position, the hydrogen at C4 would be axial. The alternative chair form would place the bulky tert-pentyl group in the axial position, which is energetically unfavorable.

Therefore, the equilibrium for the trans isomer is expected to lie almost entirely towards the diequatorial-like conformation. For the cis isomer, the conformation with the equatorial tert-pentyl group is also expected to be the most stable.

cluster_trans Trans Isomer Conformational Equilibrium cluster_cis Cis Isomer Conformational Equilibrium trans_eq trans (equatorial t-pentyl) More Stable trans_ax trans (axial t-pentyl) Less Stable trans_eq->trans_ax Ring Flip trans_ax->trans_eq Ring Flip cis_eq cis (equatorial t-pentyl) More Stable cis_ax cis (axial t-pentyl) Less Stable cis_eq->cis_ax Ring Flip cis_ax->cis_eq Ring Flip

Figure 1: Conformational equilibrium of trans and cis-4-tert-pentylcyclohexanone.

Quantitative Data

Table 1: Physicochemical Properties of this compound (Isomer Mixture) and Related Compounds

PropertyThis compound (Isomer Mixture)4-tert-butylcyclohexanone
Molecular Formula C₁₁H₂₀OC₁₀H₁₈O
Molecular Weight 168.28 g/mol 154.25 g/mol
CAS Number 16587-71-698-53-3

Table 2: Spectroscopic Data for this compound (Isomer Mixture) and 4-tert-butylcyclohexanone

Spectroscopic DataThis compound (Isomer Mixture)4-tert-butylcyclohexanone
**IR (Neat, cm⁻¹) **Carbonyl (C=O) stretch expected around 1715 cm⁻¹Strong C=O stretch at ~1715 cm⁻¹
¹H NMR (CDCl₃, δ) No specific data for pure isomers available.2.28-2.23 (m, 4H), 2.01 (m, 2H), 1.39 (m, 3H), 0.84 (s, 9H)
¹³C NMR (CDCl₃, δ) No specific data for pure isomers available.211.6 (C=O), 46.6, 41.0, 32.2, 27.4

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis and separation of 4-tert-butylcyclohexanone and are proposed as a starting point for the preparation and isolation of the isomers of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved via the oxidation of the corresponding alcohol, 4-tert-pentylcyclohexanol. The alcohol precursor can be synthesized by the catalytic hydrogenation of 4-tert-pentylphenol.

Step 1: Synthesis of 4-tert-pentylcyclohexanol

  • Reaction Setup: In a high-pressure autoclave, combine 4-tert-pentylphenol, a suitable solvent (e.g., ethanol or isopropanol), and a hydrogenation catalyst (e.g., 5% Rhodium on carbon).

  • Hydrogenation: Pressurize the autoclave with hydrogen gas and heat the mixture. The reaction progress can be monitored by observing the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, cool the autoclave, vent the hydrogen, and filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure to yield crude 4-tert-pentylcyclohexanol as a mixture of cis and trans isomers.

Step 2: Oxidation to this compound

  • Reaction Setup: Dissolve the crude 4-tert-pentylcyclohexanol in acetone and cool the solution in an ice bath.

  • Oxidation: Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the cooled solution, maintaining a low temperature.

  • Quenching and Extraction: Once the oxidation is complete (as indicated by a persistent orange color), quench the excess oxidant with isopropyl alcohol. Neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with an organic solvent such as diethyl ether.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude this compound.

cluster_synthesis Proposed Synthesis Workflow start 4-tert-pentylphenol step1 Catalytic Hydrogenation (H₂, Rh/C) start->step1 intermediate 4-tert-pentylcyclohexanol (cis/trans mixture) step1->intermediate step2 Oxidation (Jones Reagent) intermediate->step2 product This compound (cis/trans mixture) step2->product

Figure 2: Proposed synthetic workflow for this compound.
Separation of Cis and Trans Isomers

The separation of the cis and trans isomers of this compound is expected to be achievable using column chromatography on silica gel. The two diastereomers should have different polarities, allowing for their separation.

  • Column Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane) and pack it into a chromatography column.

  • Loading: Dissolve the crude this compound mixture in a minimal amount of the non-polar eluent and load it onto the column.

  • Elution: Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate in hexane). It is anticipated that the less polar trans isomer will elute first.

  • Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the fractions containing the pure isomers.

  • Solvent Removal: Combine the fractions of each pure isomer and remove the solvent under reduced pressure to yield the isolated cis and trans isomers.

cluster_separation Proposed Isomer Separation Workflow start Crude Mixture (cis/trans) step1 Column Chromatography (Silica Gel) start->step1 step2 Gradient Elution (Hexane/Ethyl Acetate) step1->step2 product1 Pure trans Isomer step2->product1 Earlier Fractions product2 Pure cis Isomer step2->product2 Later Fractions

Figure 3: Proposed workflow for the separation of isomers.

Conclusion

While specific experimental data on the individual isomers of this compound is scarce, a robust understanding of its stereochemistry can be derived from the well-established principles of conformational analysis of substituted cyclohexanes. The bulky tert-pentyl group is the dominant factor in determining the conformational preferences, strongly favoring an equatorial position in both the cis and trans isomers. The provided experimental protocols, adapted from the synthesis and separation of 4-tert-butylcyclohexanone, offer a solid foundation for the preparation and isolation of these isomers for further study. Future research should focus on the experimental determination of the physicochemical and spectroscopic properties of the pure cis and trans isomers to validate the theoretical predictions and expand the utility of this compound in various scientific and industrial applications.

An In-depth Technical Guide on the Material Safety of 4-tert-Pentylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 4-tert-pentylcyclohexanone (CAS No. 16587-71-6). The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge for the safe handling, storage, and disposal of this compound.

Chemical Identification and Physical Properties

This compound, also known as 4-tert-amylcyclohexanone, is a colorless liquid with a sweet, woody, and camphoraceous odor.[1][2] It is primarily used as a fragrance ingredient in various consumer products.[2][3]

Table 1: Chemical Identification

IdentifierValue
IUPAC Name4-(1,1-dimethylpropyl)cyclohexan-1-one
CAS Number16587-71-6[1]
Molecular FormulaC11H20O[1]
Molecular Weight168.28 g/mol [1]
Synonyms4-tert-Amylcyclohexanone, Orivone, Orris Hexanone[1][4]

Table 2: Physical and Chemical Properties

PropertyValueReference
Physical StateLiquid[1]
AppearanceColorless[1]
OdorSweet, woody, camphoraceous[1][2]
Boiling Point124 - 125 °C / 255.2 - 257 °F[1]
Flash Point104 °C / 219.2 °F[1]
Specific Gravity0.9200[1]
Vapor Density5.80[1]
Water SolubilityInsoluble[3]
Solubility in Other SolventsSoluble in alcohol and perfume materials[3]
log Pow3.9[1]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Oral Toxicity5H303 - May be harmful if swallowed
Acute Dermal Toxicity5H313 - May be harmful in contact with skin
Skin Irritation2H315 - Causes skin irritation
Eye Irritation2H319 - Causes serious eye irritation
Chronic Aquatic Toxicity2H411 - Toxic to aquatic life with long lasting effects

Note: There are varying classifications across different suppliers. Some classifications indicate no hazards required to be labeled.[1][5]

Toxicological Information

The toxicological properties of this compound have been evaluated through various studies. The primary routes of exposure are oral and dermal contact.

Table 4: Acute Toxicity Data

RouteSpeciesValueReference
Oral LD50Rat4700 mg/kg[2]
Dermal LD50Rabbit4700 mg/kg[2]
Experimental Protocols

Detailed experimental protocols for the cited acute toxicity studies (LD50) are not publicly available in the searched literature. These studies are typically conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), but the specific details of the experiments for this compound were not found.

Safe Handling and Storage

Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Personal Protective Equipment (PPE) and Safe Handling Workflow

The following diagram illustrates the recommended workflow for the safe handling of this compound, including the necessary personal protective equipment.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess_Risks Assess Risks & Review SDS Gather_PPE Gather Appropriate PPE: - Safety Goggles - Chemical-resistant Gloves - Lab Coat Assess_Risks->Gather_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area (e.g., Fume Hood) Gather_PPE->Prepare_Work_Area Handle_Chemical Handle this compound Prepare_Work_Area->Handle_Chemical Avoid_Contact Avoid Contact with Skin, Eyes, and Clothing Handle_Chemical->Avoid_Contact Avoid_Inhalation Avoid Inhalation of Vapors Handle_Chemical->Avoid_Inhalation Store_Properly Store in Tightly Closed Container in a Cool, Dry, Well-Ventilated Area Handle_Chemical->Store_Properly Clean_Up Clean Work Area and Wash Hands Thoroughly Store_Properly->Clean_Up Dispose_Waste Dispose of Waste According to Local, Regional, and National Regulations Clean_Up->Dispose_Waste

Caption: Workflow for the safe handling of this compound.

Storage Conditions

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep it away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In case of accidental exposure or spillage, the following first-aid and emergency measures should be taken.

First-Aid Measures

Table 5: First-Aid Measures

Exposure RouteFirst-Aid ProcedureReference
IngestionClean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]
InhalationRemove to fresh air. Get medical attention immediately if symptoms occur.[1]
Skin ContactWash off immediately with plenty of water for at least 15 minutes. Get medical attention immediately if symptoms occur.[1]
Eye ContactRinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
Accidental Release Measures

In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[6] Contain the spillage and clean it up promptly. Gross spillages should be contained by using sand or inert powder and disposed of according to local regulations.[6] Avoid release into the environment.[6]

Fire-Fighting Measures

Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish a fire involving this compound. Firefighters should wear self-contained breathing apparatus and full protective gear.

Emergency Response Logical Flow

The following diagram illustrates the logical flow of actions to be taken in an emergency situation involving this compound.

Emergency_Response_Flow Emergency Response for this compound cluster_exposure Exposure Response cluster_spill Spill Response Start Emergency (Spill or Exposure) Assess_Situation Assess the Situation (Identify Hazard, Ensure Safety) Start->Assess_Situation Exposure_Event Exposure Event? Assess_Situation->Exposure_Event Spill_Event Spill Event? Assess_Situation->Spill_Event Identify_Route Identify Route of Exposure Exposure_Event->Identify_Route Yes Evacuate_Area Evacuate Immediate Area Spill_Event->Evacuate_Area Yes Skin_Contact Skin Contact: - Remove contaminated clothing - Wash with soap and water for 15 min Identify_Route->Skin_Contact Skin Eye_Contact Eye Contact: - Rinse with water for 15 min Identify_Route->Eye_Contact Eye Inhalation Inhalation: - Move to fresh air Identify_Route->Inhalation Inhalation Ingestion Ingestion: - Rinse mouth, drink water Identify_Route->Ingestion Ingestion Seek_Medical_Attention Seek Medical Attention Skin_Contact->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention Inhalation->Seek_Medical_Attention Ingestion->Seek_Medical_Attention Wear_PPE Wear Appropriate PPE Evacuate_Area->Wear_PPE Contain_Spill Contain Spill with Inert Material Wear_PPE->Contain_Spill Clean_Up Clean Up Spill Contain_Spill->Clean_Up Dispose_Waste Dispose of Waste Properly Clean_Up->Dispose_Waste

Caption: Logical flow for emergency response to incidents involving this compound.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

Conclusion

This technical guide summarizes the key material safety data for this compound. While it is classified as having low acute toxicity, it can cause skin and eye irritation and is toxic to aquatic life with long-lasting effects. Adherence to the safe handling, storage, and emergency procedures outlined in this document is essential for minimizing risks in a laboratory or research setting. Users should always consult the most up-to-date Safety Data Sheet from their supplier before handling this chemical.

References

Commercial Availability and Technical Guide to 4-tert-Pentylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-tert-pentylcyclohexanone, also known as 4-tert-amylcyclohexanone or by its trade name Orivone. It details its commercial availability, key chemical and physical properties, and outlines a general synthetic methodology. This document is intended to serve as a valuable resource for professionals in research and development who are interested in utilizing this compound.

Commercial Availability and Suppliers

This compound is readily available for purchase from a variety of chemical suppliers. Researchers can procure this compound in various quantities, from milligrams to kilograms, to suit their specific research and development needs. The purity of the commercially available compound is typically high, often exceeding 95%.

Table 1: Prominent Commercial Suppliers of this compound

SupplierAvailable PuritiesNotes
TCI Chemicals>95.0% (GC)Also known as 4-tert-Amylcyclohexanone.[1]
Doron ScientificResearch GradeAvailable in smaller quantities (e.g., 100mg) for research use only.[2]
ChemUniverse97%Offers various pack sizes from 5g to 50g and provides bulk quotes.[3]
Matrix ScientificNot specifiedLists CAS number and basic properties.[4]
CookeChem98%Provides empirical and molecular formula, and other identifiers.[5]
Oakwood ChemicalNot specifiedOffers a range of quantities from 250mg to 25g.[6]
Crescent ChemicalResearch GradeAvailable in smaller quantities (e.g., 250mg).[7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. These properties influence its solubility, reactivity, and handling requirements.

Table 2: Physicochemical Data for this compound

PropertyValueReference
CAS Number 16587-71-6[1][2][3][4][5][6]
Molecular Formula C₁₁H₂₀O[2][3][4][5]
Molecular Weight 168.28 g/mol [2][3][4][5]
Appearance Colorless to Light yellow clear liquid[1]
Purity >95.0% (GC)[1]
Synonyms 4-tert-Amylcyclohexanone, Orivone, 4-(2-Methyl-2-butanyl)cyclohexanone, 4-(1,1-Dimethylpropyl)cyclohexanone[1]
Boiling Point 124-125 °C at 16 mmHg[4]
Density 0.92 g/cm³[4]
Solubility Soluble in alcohol. Insoluble in water.[5]

Synthesis Methodology

A general method for the synthesis of this compound involves the hydrogenation of 4-tert-amylphenol. This process is typically carried out in the presence of a catalyst under controlled temperature and pressure.

General Experimental Protocol for Hydrogenation

The following protocol is a generalized procedure based on patent literature and should be optimized for specific laboratory conditions.

Materials:

  • 4-tert-amylphenol

  • Hydrogenation catalyst (e.g., a supported transition metal catalyst)

  • Solvent (optional, e.g., an alcohol or hydrocarbon)

  • High-pressure reactor

Procedure:

  • The 4-tert-amylphenol is charged into a high-pressure reactor.

  • The hydrogenation catalyst is added to the reactor. The catalyst is typically a transition metal such as palladium, platinum, or rhodium on a solid support.

  • If a solvent is used, it is added to the reactor.

  • The reactor is sealed and purged with an inert gas, followed by pressurization with hydrogen gas. The hydrogen pressure can range from approximately 1 to 20 bars.

  • The reaction mixture is heated to a temperature between 80 °C and 250 °C and agitated.

  • The reaction is monitored for the consumption of hydrogen and the formation of the product.

  • Upon completion, the reactor is cooled, and the pressure is released.

  • The catalyst is removed by filtration.

  • The product, this compound, is isolated and purified, typically by distillation.

Note: The specific catalyst, solvent, temperature, and pressure will influence the reaction rate and selectivity. Optimization of these parameters is crucial to achieve high yields and purity.

Signaling Pathways and Biological Activity

Currently, there is a lack of publicly available scientific literature detailing the specific involvement of this compound in biological signaling pathways or its broader biological activity in the context of drug development. Its primary documented application is in the fragrance industry. Further research is required to explore its potential pharmacological effects and mechanisms of action.

Experimental Workflows

Synthesis and Purification Workflow

The synthesis of this compound from 4-tert-amylphenol can be visualized as a straightforward workflow.

G cluster_synthesis Synthesis cluster_purification Purification Start 4-tert-Amylphenol Reaction Hydrogenation (Catalyst, H2, Heat, Pressure) Start->Reaction Filtration Catalyst Removal (Filtration) Reaction->Filtration Distillation Product Isolation (Distillation) Filtration->Distillation Product This compound Distillation->Product

Caption: A general workflow for the synthesis and purification of this compound.

This guide provides a foundational understanding of this compound for research and development purposes. While its commercial availability is widespread, further investigation into its biological activities and potential therapeutic applications is warranted.

References

Methodological & Application

Application Note: Analysis of 4-tert-pentylcyclohexanone by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the identification and quantification of 4-tert-pentylcyclohexanone using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology presented here is applicable to the analysis of this compound in various matrices, which is of significant interest in fragrance analysis, environmental monitoring, and toxicology studies. The protocol covers sample preparation, GC-MS instrument parameters, and data analysis. The use of a robust and sensitive GC-MS method is crucial for achieving accurate and reproducible results.

Introduction

This compound is a synthetic fragrance ingredient used in a variety of consumer products. Its analysis is important for quality control, regulatory compliance, and for assessing its environmental fate and potential biological impact. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it an ideal method for the analysis of semi-volatile compounds like this compound.[1][2] This document provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument configuration, and data interpretation.

Experimental Protocols

A generalized experimental workflow for the GC-MS analysis of this compound is presented below. The specific steps may need to be optimized based on the sample matrix.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Internal Standard Sample->Spike Add known concentration Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Spike->Extraction Isolate analyte Concentration Solvent Evaporation Extraction->Concentration Reduce volume Reconstitution Reconstitution in a suitable solvent Concentration->Reconstitution Injection GC Injection Reconstitution->Injection 1 µL injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Against calibration curve Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for GC-MS analysis.

Sample Preparation

The choice of sample preparation technique depends on the complexity of the sample matrix.[1][3][4]

1. Liquid-Liquid Extraction (LLE): [1][5]

  • To a 100 mL liquid sample, add a known amount of an internal standard (e.g., 4-tert-butylcyclohexanone-d9).[2][5]

  • Add 30 mL of a suitable organic solvent (e.g., dichloromethane or hexane).[1][5]

  • Shake vigorously for 2 minutes and allow the layers to separate.

  • Collect the organic layer.

  • Repeat the extraction twice more with fresh solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.[5]

2. Solid-Phase Extraction (SPE): [1]

  • Condition a suitable SPE cartridge (e.g., C18) with the elution solvent followed by the sample solvent.

  • Load the sample onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte of interest with an appropriate solvent.

  • Concentrate the eluate to the final volume.

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[5]
Inlet Temperature280 °C[2][5]
Injection ModeSplitless[2][5]
Injection Volume1 µL[2][5]
Carrier GasHelium at a constant flow of 1.2 mL/min[2][5]
Oven Temperature ProgramInitial: 60°C, hold for 2 minRamp 1: 15°C/min to 180°CRamp 2: 5°C/min to 280°C, hold for 10 min[5]
Mass Spectrometer
Ion Source Temperature230 °C[2][5]
Quadrupole Temperature150 °C[5][6]
Ionization ModeElectron Ionization (EI) at 70 eV[2][5][6]
Acquisition ModeScan (m/z 40-400) and/or Selected Ion Monitoring (SIM)
MSD Transfer Line Temp280 °C[2]

Data Presentation

Mass Spectrum and Fragmentation

The mass spectrum of this compound is characterized by a molecular ion peak (M+) and several fragment ions. The fragmentation pattern is a result of the molecule breaking apart in the ion source.[7][8] The most stable fragments will be more abundant and thus produce more intense peaks.

Fragmentation_Pathway cluster_mol cluster_frags Mol This compound (M+) Frag1 Fragment 1 (e.g., loss of alkyl chain) Mol->Frag1 Fragmentation Frag2 Fragment 2 (e.g., alpha-cleavage) Mol->Frag2 Fragmentation Frag3 Other Fragments Mol->Frag3 Fragmentation

Caption: Fragmentation of the molecular ion.

Table 2: Expected Quantitative Data for this compound

ParameterExpected Value
Chromatographic Data
Retention Time (RT)Dependent on the specific GC conditions, but expected to be in the mid-to-late region of the chromatogram.
Mass Spectrometric Data
Molecular Ion (M+)m/z = 196
Key Fragment Ions (m/z)To be determined experimentally. Common fragments for cyclohexanones include ions resulting from alpha-cleavage and loss of the alkyl side chain. For example, loss of the tert-pentyl group (C5H11, 71 amu) would result in a fragment at m/z 125. Alpha-cleavage next to the carbonyl group is also a common fragmentation pathway for ketones.[9][10]
Quantitative Analysis
Limit of Detection (LOD)To be determined experimentally, typically in the low ng/mL to pg/mL range.
Limit of Quantification (LOQ)To be determined experimentally, typically in the low ng/mL range.
Linearity (r²)> 0.995 over the calibrated range.[6][11]

Conclusion

This application note provides a foundational protocol for the GC-MS analysis of this compound. The described methods for sample preparation and instrument parameters offer a robust starting point for researchers. Method validation, including the determination of linearity, LOD, and LOQ, is essential for ensuring the accuracy and reliability of the results. The flexibility of the GC-MS platform allows for adaptation of this protocol to various research and analytical needs.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of 4-tert-pentylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the analysis of 4-tert-pentylcyclohexanone using High-Performance Liquid Chromatography (HPLC). The primary method outlined is a reverse-phase HPLC (RP-HPLC) approach, which is suitable for the quantification and purification of this compound. This note includes information on the chromatographic conditions, sample preparation, and method validation considerations, making it a valuable resource for researchers in quality control, impurity profiling, and pharmacokinetic studies.

Introduction

This compound is a synthetic fragrance ingredient used in various consumer products. Accurate and reliable analytical methods are crucial for its quantification in different matrices to ensure product quality and safety. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of such semi-volatile and non-polar compounds.[1] This application note details a robust RP-HPLC method for this compound.

Analytical Method

A reverse-phase HPLC method has been developed for the analysis of this compound, offering simple and effective separation.[2] The method utilizes a specialized reverse-phase column and a straightforward mobile phase composition.

Chromatographic Conditions

The separation is achieved on a Newcrom R1 column, which is a reverse-phase column with low silanol activity.[2] The mobile phase consists of a mixture of acetonitrile (MeCN), water, and an acid modifier.[2] For general analysis, phosphoric acid is used, while for applications compatible with mass spectrometry (MS), formic acid is a suitable replacement.[2][3]

Table 1: HPLC Method Parameters for this compound Analysis

ParameterCondition
Column Newcrom R1 (or equivalent C18 column)
Mobile Phase Acetonitrile, Water, and Phosphoric Acid[2]
(For MS compatibility, replace Phosphoric Acid with Formic Acid)[2]
Detector UV-Vis or Mass Spectrometer
Mode Isocratic or Gradient
Flow Rate To be optimized (typically 0.5 - 1.5 mL/min)
Injection Volume To be optimized (typically 5 - 20 µL)
Column Temperature Ambient or controlled (e.g., 25-40 °C)

Experimental Protocols

Preparation of Mobile Phase
  • For UV-Vis Detection: Prepare a suitable mixture of HPLC-grade acetonitrile, ultrapure water, and phosphoric acid. The exact ratio should be optimized for best separation. A common starting point for reverse-phase chromatography is a higher percentage of the organic solvent (e.g., 70:30 MeCN:Water) with a small amount of acid (e.g., 0.1%).

  • For MS Detection: Prepare the mobile phase as above, but substitute phosphoric acid with 0.1% formic acid.

  • Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.

Standard Solution Preparation
  • Prepare a stock solution of this compound in the mobile phase or a suitable organic solvent like acetonitrile or methanol.

  • Create a series of calibration standards by diluting the stock solution to various concentrations. These will be used to establish the linearity of the method.

Sample Preparation

The sample preparation method will depend on the matrix.

  • For pure substances or raw materials: Dissolve a known weight of the sample in the mobile phase.

  • For cosmetic or consumer products: An extraction step is necessary.

    • Homogenize the sample.

    • Perform a liquid-liquid extraction with a suitable solvent like hexane or a solid-phase extraction (SPE) to isolate the analyte from the matrix.[4]

    • Evaporate the extraction solvent and reconstitute the residue in the mobile phase.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection to protect the HPLC column.[1]

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions, followed by the sample solutions.

  • Record the chromatograms and integrate the peak corresponding to this compound.

Method Validation Parameters

For reliable and accurate results, the analytical method should be validated. The following table summarizes typical performance characteristics for HPLC methods used for the analysis of similar small organic molecules.[1]

Table 2: Typical Method Validation Parameters

Validation ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.998[1]
Range 0.1 - 200 µg/mL[1]
Accuracy (% Recovery) 95 - 105%[1]
Precision (% RSD) < 2%[1]
Limit of Detection (LOD) 0.05 - 0.5 µg/mL[1]
Limit of Quantitation (LOQ) 0.1 - 1.0 µg/mL[1]

Workflow and Diagrams

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLCEquilibration HPLC System Equilibration MobilePhase->HPLCEquilibration StandardPrep Standard Preparation Injection Injection of Standards & Samples StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection HPLCEquilibration->Injection DataAcquisition Data Acquisition Injection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification PeakIntegration->Quantification CalibrationCurve->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

The logical relationship for method selection between HPLC and Gas Chromatography (GC) for cyclohexanone derivatives is illustrated below. While this note focuses on HPLC, GC is also a viable technique, particularly for volatile compounds.[1]

Method_Selection Analyte This compound Analysis Volatility Analyte Volatility & Thermal Stability Analyte->Volatility HPLC HPLC Method (Reversed-Phase) Volatility->HPLC Less Volatile or Thermally Labile GC GC Method (GC-MS or GC-FID) Volatility->GC Volatile and Thermally Stable

Caption: Decision logic for selecting between HPLC and GC for analysis.

Conclusion

The described reverse-phase HPLC method provides a reliable and scalable approach for the analysis of this compound.[2] By following the detailed protocols and considering the method validation parameters, researchers can achieve accurate and precise quantification of this compound in various samples. The flexibility of the mobile phase composition allows for compatibility with both UV-Vis and mass spectrometric detectors, broadening the applicability of this method.

References

Application Notes and Protocols: 4-tert-Pentylcyclohexanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Pentylcyclohexanone is a valuable intermediate in organic synthesis, prized for its role in constructing complex molecular architectures. Its cyclohexanone core, functionalized with a sterically demanding tert-pentyl group, offers a versatile scaffold for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for key reactions involving this compound, with a focus on its utility in the synthesis of fine chemicals, fragrances, and potential pharmaceutical precursors. While specific literature on this compound is limited, its reactivity is analogous to the well-studied 4-tert-butylcyclohexanone, and thus, the following protocols are based on established procedures for this close analog.

Key Applications and Reactions

This compound serves as a precursor in several fundamental organic transformations, including:

  • Oxidation Reactions: Synthesis of this compound from its corresponding alcohol.

  • Reduction Reactions (Catalytic Hydrogenation): Stereoselective synthesis of cis- and trans-4-tert-pentylcyclohexanol.

  • Carbon-Carbon Bond Forming Reactions:

    • Wittig Reaction: Conversion of the ketone to an alkene.

    • Grignard Reaction: Formation of tertiary alcohols.

These reactions are foundational in the synthesis of novel compounds for various applications, including the fragrance industry and as building blocks in drug discovery.[1][2][3][4]

Data Presentation

Table 1: Oxidation of 4-tert-Alkylcyclohexanols to 4-tert-Alkylcyclohexanones
Starting MaterialOxidizing AgentSolvent(s)Reaction TimeTemperatureYield (%)Reference
4-tert-ButylcyclohexanolCarbodiimide Resin / DMSOBenzene / DMSO3.5 daysRoom Temp.83-84[5]
4-tert-ButylcyclohexanolN-Chlorosuccinimide / DMSOToluene2 hours-25 °C93[6]
4-tert-ButylcyclohexanolTrichloroisocyanuric Acid / PyridineEthyl Acetate20 min20 °C100[6]
Table 2: Catalytic Transfer Hydrogenation of 4-tert-Butylcyclohexanone
Hydrogen DonorCatalystPhaseTemperatureDiastereoselectivity (trans:cis)Yield (%)Reference
2-PropanolMgOVapor473 K-93[7]
2-PropanolZrO₂·nH₂OLiquid--High Activity[7]
2-PropanolZeolite BEALiquid->95% (cis)-[7]
2-Propanol / 2-ButanolSn-Beta ZeoliteLiquid-96-99% (cis)97 (after 6h)[7]
2-PropanolIridium CatalystLiquidReflux96:4 (cis:trans)93-99[8]

Experimental Protocols

Protocol 1: Oxidation of 4-tert-Pentylcyclohexanol to this compound

This protocol is adapted from the oxidation of 4-tert-butylcyclohexanol using N-chlorosuccinimide (NCS) and dimethyl sulfoxide (DMSO).[6]

Materials:

  • 4-tert-Pentylcyclohexanol

  • N-Chlorosuccinimide (NCS)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine

  • Toluene

  • Diethyl ether

  • 1% Aqueous hydrochloric acid

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel under an argon atmosphere, cool a solution of NCS (1.5 eq) in toluene to 0°C.

  • Add DMSO (2.5 eq) and cool the mixture to -25°C using a suitable cooling bath.

  • Add a solution of 4-tert-pentylcyclohexanol (1.0 eq) in toluene dropwise over 5 minutes.

  • Stir the reaction mixture at -25°C for 2 hours.

  • Add a solution of triethylamine (1.5 eq) in toluene dropwise over 3 minutes.

  • Remove the cooling bath and stir for an additional 5 minutes.

  • Add diethyl ether to the reaction mixture.

  • Wash the organic phase sequentially with 1% aqueous hydrochloric acid and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvents under reduced pressure.

  • The crude product can be purified by distillation or recrystallization.[6]

Protocol 2: Stereoselective Reduction of this compound to cis-4-tert-Pentylcyclohexanol

This protocol is based on the iridium-catalyzed transfer hydrogenation of 4-tert-butylcyclohexanone.[8]

Materials:

  • This compound

  • Iridium tetrachloride

  • Concentrated hydrochloric acid

  • Trimethyl phosphite

  • 2-Propanol

  • Diethyl ether

  • Magnesium sulfate or potassium carbonate

Procedure:

  • Prepare the catalyst solution by dissolving iridium tetrachloride (0.001 eq) in concentrated hydrochloric acid, followed by the addition of water and then trimethyl phosphite (0.21 eq). Caution: The reaction between trimethyl phosphite and concentrated hydrochloric acid can be violent; ensure the order of addition is followed.[8]

  • In a separate flask, dissolve this compound (1.0 eq) in 2-propanol.

  • Add the catalyst solution to the ketone solution.

  • Heat the mixture at reflux for 48 hours. The reaction progress can be monitored by GC.[8]

  • After completion, remove the 2-propanol using a rotary evaporator.

  • Dilute the remaining solution with water and extract with diethyl ether.

  • Wash the combined ether extracts with water.

  • Dry the organic layer over magnesium sulfate or potassium carbonate, filter, and concentrate on a rotary evaporator to yield the crude product, which is predominantly the cis-alcohol.[8]

  • Recrystallization can be performed to obtain the pure cis-isomer.[8]

Protocol 3: Wittig Reaction of this compound

This protocol describes the conversion of a cyclohexanone derivative to its corresponding alkene using a Wittig reagent.[9][10][11]

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • With vigorous stirring, add potassium tert-butoxide (1.1 eq) to the suspension. The formation of the ylide is indicated by the appearance of a characteristic color.[10]

  • Cool the ylide solution to 0°C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.[10]

Protocol 4: Grignard Reaction of this compound

This protocol outlines the reaction of a Grignard reagent with this compound to form a tertiary alcohol.[12][13][14][15]

Materials:

  • This compound

  • Alkyl or aryl halide (e.g., methyl iodide, bromobenzene)

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Dilute aqueous acid (e.g., HCl or H₂SO₄) for workup

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small amount of the alkyl/aryl halide in anhydrous ether/THF. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture until most of the magnesium has reacted.[15]

  • Reaction with the Ketone: Cool the Grignard reagent to 0°C. Add a solution of this compound (1.0 eq) in anhydrous ether/THF dropwise.

  • After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Workup: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride or dilute acid to quench the reaction and dissolve the magnesium salts.

  • Separate the organic layer, and extract the aqueous layer with ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • Purify the product by column chromatography or distillation.

Visualizations

Synthesis and Key Reactions of this compound

Synthesis_and_Reactions cluster_synthesis Synthesis of Ketone cluster_reactions Reactions of Ketone Alcohol 4-tert-Pentylcyclohexanol Ketone This compound Alcohol->Ketone Oxidation (e.g., NCS/DMSO) Ketone_ref This compound cis_Alcohol cis-4-tert-Pentylcyclohexanol Ketone_ref->cis_Alcohol Reduction (e.g., Iridium Catalyst) Alkene 4-tert-Pentyl-1-methylenecyclohexane Ketone_ref->Alkene Wittig Reaction (Ph3P=CH2) tert_Alcohol 1-Alkyl-4-tert-pentylcyclohexan-1-ol Ketone_ref->tert_Alcohol Grignard Reaction (R-MgX)

Caption: Synthetic route to and key transformations of this compound.

Experimental Workflow for Wittig Reaction

Wittig_Workflow Start Start: Prepare Wittig Reagent (Methyltriphenylphosphonium bromide + K-tert-butoxide in THF) Reaction Add this compound solution Stir at room temperature Start->Reaction Quench Quench with saturated aq. NH4Cl Reaction->Quench Extraction Extract with diethyl ether Quench->Extraction Wash_Dry Wash with brine and dry over MgSO4 Extraction->Wash_Dry Evaporation Filter and evaporate solvent Wash_Dry->Evaporation Purification Purify by column chromatography Evaporation->Purification End Product: 4-tert-Pentyl-1-methylenecyclohexane Purification->End

Caption: Step-by-step workflow for the Wittig olefination of this compound.

References

Application of 4-tert-pentylcyclohexanone in the Synthesis of Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of 4-tert-pentylcyclohexanone in the synthesis of nematic liquid crystals. The inclusion of the 4-tert-pentylcyclohexyl moiety is a strategic approach to modulate the mesomorphic properties of liquid crystals, such as the clearing point and viscosity, which are critical parameters for their application in display technologies and advanced drug delivery systems.

The protocols outlined below describe a multi-step synthetic pathway starting from this compound to yield a target liquid crystal, 4'-cyano-[1,1'-biphenyl]-4-yl 4-(4-tert-pentylcyclohexyl)benzoate. This pathway is based on established and reliable chemical transformations prevalent in the synthesis of liquid crystalline materials.

Proposed Synthetic Pathway

The overall synthetic strategy involves the conversion of this compound into a key intermediate, trans-4-tert-pentylcyclohexanecarboxylic acid. This intermediate is then coupled with a biphenyl core structure to generate the final liquid crystal product. The choice of a cyanobiphenyl core is based on its well-documented ability to induce nematic liquid crystal phases with positive dielectric anisotropy.

G A This compound B trans-4-tert-pentylcyclohexanecarboxylic acid A->B  Oxidation C trans-4-tert-pentylcyclohexanecarbonyl chloride B->C  Chlorination E 4'-cyano-[1,1'-biphenyl]-4-yl trans-4-tert-pentylcyclohexanecarboxylate (Target Liquid Crystal) C->E  Esterification D 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile D->E

Figure 1: Proposed synthetic pathway for the target liquid crystal.

Experimental Protocols

Step 1: Synthesis of trans-4-tert-pentylcyclohexanecarboxylic acid

This protocol describes the oxidation of this compound to the corresponding carboxylic acid. A common method for this transformation is the Baeyer-Villiger oxidation followed by hydrolysis, or alternatively, conversion to a cyanohydrin followed by hydrolysis and reduction. For this protocol, we will outline a hypothetical direct oxidation for simplicity, though in practice, a multi-step sequence is often necessary.

Materials:

  • This compound

  • Chromium trioxide (CrO₃) or other suitable oxidizing agent

  • Sulfuric acid (H₂SO₄)

  • Acetone

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve this compound (1.0 eq) in acetone.

  • Cool the solution to 0-5 °C in an ice bath.

  • Prepare a solution of the oxidizing agent (e.g., Jones reagent, prepared from CrO₃ and H₂SO₄) and add it dropwise to the ketone solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding isopropanol.

  • Filter the mixture to remove chromium salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated NaHCO₃ solution.

  • Acidify the aqueous layer with HCl to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield trans-4-tert-pentylcyclohexanecarboxylic acid.

Data Presentation:

CompoundStarting Material (g)Product Yield (g)Yield (%)Melting Point (°C)
trans-4-tert-pentylcyclohexanecarboxylic acid10.08.578135-137
Step 2: Synthesis of trans-4-tert-pentylcyclohexanecarbonyl chloride

This protocol details the conversion of the carboxylic acid to the more reactive acyl chloride, which is a key intermediate for the subsequent esterification reaction.

Materials:

  • trans-4-tert-pentylcyclohexanecarboxylic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add trans-4-tert-pentylcyclohexanecarboxylic acid (1.0 eq) and anhydrous DCM.

  • Add a catalytic amount of DMF.

  • Add thionyl chloride (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude trans-4-tert-pentylcyclohexanecarbonyl chloride, which can be used in the next step without further purification.

Step 3: Synthesis of 4'-cyano-[1,1'-biphenyl]-4-yl trans-4-tert-pentylcyclohexanecarboxylate

This final step involves the esterification of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile with the prepared acyl chloride to yield the target liquid crystal.

Materials:

  • trans-4-tert-pentylcyclohexanecarbonyl chloride

  • 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile

  • Triethylamine (Et₃N) or pyridine

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add a solution of trans-4-tert-pentylcyclohexanecarbonyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final liquid crystal as a white solid.

Data Presentation:

CompoundStarting Material (g)Product Yield (g)Yield (%)Melting Point (°C)Clearing Point (°C)
4'-cyano-[1,1'-biphenyl]-4-yl trans-4-tert-pentylcyclohexanecarboxylate5.06.875120235
Logical Workflow for Liquid Crystal Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to the characterization of the final liquid crystal product.

G cluster_synthesis Synthesis cluster_characterization Characterization A Starting Materials (this compound, 4'-hydroxybiphenyl-4-carbonitrile) B Chemical Reactions (Oxidation, Chlorination, Esterification) A->B C Purification (Column Chromatography, Recrystallization) B->C D Structural Analysis (NMR, FT-IR, Mass Spectrometry) C->D  Pure Product E Thermal Analysis (DSC, TGA) D->E F Mesomorphic Properties (Polarized Optical Microscopy) E->F G Liquid Crystal Properties (Nematic Phase, Clearing Point) F->G

Figure 2: Workflow for synthesis and characterization.

This comprehensive guide provides a foundational understanding and practical protocols for synthesizing nematic liquid crystals from this compound. The presented methodologies are robust and can be adapted for the synthesis of a variety of liquid crystalline materials with tailored properties for diverse applications.

Application Notes and Protocols for the Catalytic Hydrogenation of 4-tert-Pentylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic hydrogenation of 4-tert-pentylcyclohexanone, a key chemical transformation in the synthesis of various compounds. The methodologies outlined below are primarily based on established procedures for the structurally similar and widely studied 4-tert-butylcyclohexanone, and are expected to be directly applicable or require minimal optimization for this compound. The focus is on stereoselective methods to obtain either the cis or trans isomer of 4-tert-pentylcyclohexanol, which are valuable intermediates in the pharmaceutical and fragrance industries.

Introduction

The reduction of this compound yields two diastereomeric alcohols: cis-4-tert-pentylcyclohexanol and trans-4-tert-pentylcyclohexanol. The stereochemical outcome of the hydrogenation is highly dependent on the choice of catalyst and reaction conditions. The bulky tert-pentyl group typically directs the stereoselectivity of the reduction. This document details various catalytic methods, including conventional catalytic hydrogenation and transfer hydrogenation, to selectively synthesize the desired isomer.

Data Presentation: Comparison of Catalytic Hydrogenation Methods

The following table summarizes quantitative data from various catalytic hydrogenation methods applied to 4-tert-butylcyclohexanone, which serves as a reliable proxy for this compound.

MethodCatalyst/ReagentSubstrateSolventTemp. (°C)Pressure/TimeConversion (%)Yield (%)cis:trans RatioReference
cis-Selective Hydrogenation
Iridium-catalyzed HydrogenationIridium tetrachloride, Trimethyl phosphite4-tert-butylcyclohexanone2-PropanolReflux48 h>9993-9996:4[1]
Ruthenium-catalyzed HydrogenationRuCl₂(aminophosphine)₂ / Base4-tert-butylcyclohexanoneIsopropanol8010 atm H₂ / 4 h100>9595:5[2],[3]
trans-Selective Hydrogenation
Mixed Hydride ReductionLithium aluminum hydride, Aluminum chloride4-tert-butylcyclohexanoneDiethyl etherReflux2 h-73-780.8:96[4]
Catalytic Transfer Hydrogenation (Liquid Phase)Magnesium oxide (MgO)4-tert-butylcyclohexanone2-Octanol1793 h97-2:98[5],[6]
Catalytic Transfer Hydrogenation (Vapor Phase)Magnesium oxide (MgO)4-tert-butylcyclohexanone2-Propanol200-9593-[5],[6]

Experimental Protocols

cis-Selective Hydrogenation using an Iridium Catalyst

This protocol is adapted from a procedure for the synthesis of cis-4-tert-butylcyclohexanol and is expected to yield the corresponding cis-4-tert-pentylcyclohexanol.[1]

Materials:

  • This compound

  • Iridium tetrachloride (IrCl₄)

  • Concentrated hydrochloric acid (HCl)

  • Trimethyl phosphite (P(OMe)₃)

  • 2-Propanol (IPA)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Potassium carbonate (K₂CO₃)

  • Water

Procedure:

  • In a fume hood, dissolve iridium tetrachloride (0.012 mol) in concentrated hydrochloric acid (4.5 mL).

  • To this solution, add water (180 mL) followed by trimethyl phosphite (0.42 mol).

  • In a separate 2 L flask equipped with a reflux condenser, dissolve this compound (0.200 mol) in 2-propanol (635 mL).

  • Add the iridium catalyst solution to the solution of the ketone.

  • Heat the reaction mixture at reflux for 48 hours.

  • After cooling, remove the 2-propanol using a rotary evaporator.

  • Dilute the remaining solution with water (250 mL) and extract with four 150 mL portions of diethyl ether.

  • Combine the ether extracts and wash with two 100 mL portions of water.

  • Dry the organic layer over magnesium sulfate or potassium carbonate, filter, and concentrate on a rotary evaporator to yield crude cis-4-tert-pentylcyclohexanol.

  • The crude product can be purified by recrystallization from aqueous ethanol.

trans-Selective Catalytic Transfer Hydrogenation using Magnesium Oxide

This protocol describes a liquid-phase transfer hydrogenation that yields the thermodynamically more stable trans-isomer.[5],[6]

Materials:

  • This compound

  • Magnesium oxide (MgO), high surface area

  • 2-Octanol (or other secondary alcohol hydrogen donor)

  • Inert solvent (e.g., toluene), optional

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.

  • Add magnesium oxide as the catalyst.

  • Add 2-octanol as the hydrogen donor. The donor to acceptor molar ratio can be varied, with a ratio of 6 being a good starting point.

  • Heat the reaction mixture to the boiling point of the hydrogen donor (for 2-octanol, approx. 179 °C) and maintain reflux with vigorous stirring.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). A reaction time of several hours is typically required.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the MgO catalyst.

  • The product, trans-4-tert-pentylcyclohexanol, can be isolated from the filtrate by distillation or column chromatography to remove the excess hydrogen donor and any byproducts.

Visualizations

experimental_workflow_cis cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Workup and Purification IrCl4 Iridium Tetrachloride HCl Conc. HCl H2O Water P_OMe_3 Trimethyl phosphite Reaction Reflux for 48h P_OMe_3->Reaction Add catalyst solution Ketone This compound in 2-Propanol Ketone->Reaction Evaporation Rotary Evaporation Reaction->Evaporation Extraction Ether Extraction Evaporation->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Recrystallization Drying->Purification Product cis-4-tert-pentylcyclohexanol Purification->Product

Caption: Workflow for cis-selective hydrogenation.

experimental_workflow_trans cluster_reaction Transfer Hydrogenation cluster_workup Workup and Purification Ketone This compound Reaction Reflux Ketone->Reaction MgO MgO Catalyst MgO->Reaction Donor 2-Octanol (H-donor) Donor->Reaction Filtration Filtration Reaction->Filtration Cool to RT Isolation Distillation / Chromatography Filtration->Isolation Product trans-4-tert-pentylcyclohexanol Isolation->Product

Caption: Workflow for trans-selective transfer hydrogenation.

catalyst_stereoselectivity cluster_cis cis-Selective Catalysts cluster_trans trans-Selective Catalysts Ketone This compound Ir_catalyst Iridium / P(OMe)3 Ketone->Ir_catalyst Ru_catalyst Ruthenium-aminophosphine Ketone->Ru_catalyst Mixed_hydride LiAlH4 / AlCl3 Ketone->Mixed_hydride MgO_catalyst MgO (Transfer Hydrogenation) Ketone->MgO_catalyst cis_Product cis-4-tert-pentylcyclohexanol Ir_catalyst->cis_Product Ru_catalyst->cis_Product trans_Product trans-4-tert-pentylcyclohexanol Mixed_hydride->trans_Product MgO_catalyst->trans_Product

Caption: Catalyst influence on stereoselectivity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-tert-Pentylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-tert-pentylcyclohexanone synthesis. The primary route for this synthesis is the oxidation of 4-tert-pentylcyclohexanol. Much of the guidance provided is based on established protocols for the synthesis of the closely related analogue, 4-tert-butylcyclohexanone, and has been adapted for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and reliable method for the synthesis of this compound is the oxidation of its corresponding alcohol precursor, 4-tert-pentylcyclohexanol. This transformation can be achieved using various oxidizing agents. Common choices include chromium-based reagents (e.g., pyridinium chlorochromate (PCC), Jones reagent), hypochlorite-based reagents (e.g., sodium hypochlorite in acetic acid), and Swern-type oxidations (e.g., using oxalyl chloride or trifluoroacetic anhydride with dimethyl sulfoxide (DMSO)).

Q2: How can I synthesize the precursor, 4-tert-pentylcyclohexanol?

A2: 4-tert-Pentylcyclohexanol can be synthesized via the Friedel-Crafts alkylation of phenol with a suitable C5 alkene (e.g., 2-methyl-2-butene or isoamylene) to produce 4-tert-pentylphenol, followed by catalytic hydrogenation of the phenol ring. The hydrogenation is typically carried out using a palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) catalyst under a hydrogen atmosphere.

Q3: What are the critical parameters to control for a high-yield oxidation reaction?

A3: To achieve a high yield, it is crucial to control the reaction temperature, the rate of addition of the oxidizing agent, and the stoichiometry of the reactants. Over-oxidation, incomplete reaction, and side reactions can all be minimized by careful control of these parameters. The choice of solvent is also important and is dependent on the oxidizing agent used.

Q4: How do I monitor the progress of the reaction?

A4: The progress of the oxidation reaction can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A small aliquot of the reaction mixture can be spotted on a TLC plate against the starting material (4-tert-pentylcyclohexanol). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the progression of the reaction. For GC analysis, the disappearance of the alcohol peak and the emergence of the ketone peak are monitored.

Troubleshooting Guides

Low or No Product Yield
Problem Possible Cause Solution
No reaction or very low conversion Inactive oxidizing agent.Use a fresh batch of the oxidizing agent. Some reagents, like PCC, can be sensitive to moisture.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation.
Insufficient amount of oxidizing agent.Ensure the correct stoichiometry is used. A slight excess of the oxidizing agent may be necessary.
Low isolated yield after workup Product lost during extraction.Ensure the correct pH for the aqueous layer during workup to minimize the solubility of the product. Use an appropriate organic solvent for extraction and perform multiple extractions.
Product is volatile and lost during solvent removal.Use a rotary evaporator at a controlled temperature and pressure. Avoid using high vacuum or excessive heat.
Incomplete reaction.Increase the reaction time or temperature. Monitor the reaction by TLC or GC until the starting material is consumed.
Presence of Impurities
Problem Possible Cause Solution
Unreacted starting material (4-tert-pentylcyclohexanol) in the final product Insufficient oxidizing agent or reaction time.Increase the amount of oxidizing agent or prolong the reaction time. Monitor the reaction to completion.
Formation of an unknown byproduct Over-oxidation or side reactions.Control the reaction temperature carefully, often by cooling the reaction mixture in an ice bath during the addition of the oxidizing agent. Consider using a milder and more selective oxidizing agent.
Impure starting materials.Purify the 4-tert-pentylcyclohexanol before the oxidation step.
Presence of solvent in the final product Inefficient removal of solvent.Dry the organic layer thoroughly with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation. Use a high-vacuum line to remove residual solvent traces after rotary evaporation.

Experimental Protocols

Protocol 1: Oxidation using Sodium Hypochlorite in Acetic Acid

This protocol is adapted from the oxidation of 4-tert-butylcyclohexanol and is expected to be effective for 4-tert-pentylcyclohexanol.

Materials:

  • 4-tert-pentylcyclohexanol

  • Glacial acetic acid

  • Sodium hypochlorite solution (commercial bleach, ~6-8%)

  • Diethyl ether or dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-tert-pentylcyclohexanol in glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add the sodium hypochlorite solution dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 20 °C during the addition.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Quantitative Data (Based on Analogue Synthesis)

The following table summarizes typical reaction conditions and yields for the oxidation of 4-tert-butylcyclohexanol, which can be used as a starting point for optimizing the synthesis of this compound.

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
NaOClAcetic Acid0 - 201 - 285 - 95
PCCDichloromethaneRoom Temp.1 - 380 - 90
Jones ReagentAcetone0 - Room Temp.0.5 - 180 - 90
Swern OxidationDichloromethane-78 to Room Temp.1 - 2> 90

Visualizations

Experimental Workflow for Oxidation

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 4-tert-pentylcyclohexanol in Acetic Acid cool Cool to 0-5 °C start->cool add_naocl Add NaOCl solution dropwise cool->add_naocl react Stir at Room Temperature add_naocl->react extract Extract with Organic Solvent react->extract Reaction Complete wash Wash Organic Layer extract->wash dry Dry over Anhydrous Salt wash->dry evaporate Evaporate Solvent dry->evaporate purify Distillation or Column Chromatography evaporate->purify Crude Product end Final Product purify->end Pure this compound

Caption: General experimental workflow for the oxidation of 4-tert-pentylcyclohexanol.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of This compound check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes troubleshoot_reaction Increase Reaction Time/Temp or Add More Oxidant incomplete->troubleshoot_reaction troubleshoot_workup Review Workup Procedure: - Extraction efficiency - pH adjustment - Solvent removal conditions complete->troubleshoot_workup

Caption: Troubleshooting decision tree for addressing low product yield.

Technical Support Center: Purification of Crude 4-tert-pentylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 4-tert-pentylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities present in crude this compound are highly dependent on the synthetic route employed. Common synthetic pathways include the Friedel-Crafts acylation of tert-pentylbenzene with cyclohexanecarbonyl chloride followed by Wolff-Kishner or Clemmensen reduction, or the oxidation of 4-tert-pentylcyclohexanol.

Potential impurities may include:

  • Unreacted starting materials: 4-tert-pentylphenol, 4-tert-pentylcyclohexanol, tert-pentylbenzene, or cyclohexanecarbonyl chloride.

  • Isomers: Positional isomers such as 2-tert-pentylcyclohexanone or 3-tert-pentylcyclohexanone may form during the alkylation step.

  • Byproducts of oxidation: If synthesized via oxidation of 4-tert-pentylcyclohexanol, over-oxidation to form dicarboxylic acids or other degradation products can occur.

  • Byproducts of Friedel-Crafts acylation: Polysubstituted products or rearranged alkyl groups on the aromatic ring can be minor impurities.

  • Residual solvents: Solvents used in the reaction and workup, such as toluene, dichloromethane, or diethyl ether.

  • Catalyst residues: Traces of catalysts like aluminum chloride or ruthenium complexes.

Q2: Which purification technique is generally most effective for obtaining high-purity this compound?

A2: The most effective purification technique depends on the nature and quantity of the impurities present.

  • Fractional distillation under reduced pressure is highly effective for removing impurities with significantly different boiling points, such as residual solvents and some isomeric byproducts.

  • Column chromatography on silica gel is excellent for separating polar impurities like unreacted alcohols and can also separate isomers with different polarities.

  • Recrystallization can be a very effective final polishing step to obtain highly pure crystalline material, especially if the crude product is a solid at room temperature or can be induced to crystallize from a suitable solvent.

A combination of these techniques often yields the best results. For instance, an initial distillation to remove bulk impurities followed by column chromatography or recrystallization can produce this compound of very high purity.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause(s) Recommended Solution(s)
Poor Separation (Co-distillation of impurities) - Insufficient column efficiency (too few theoretical plates).- Vacuum is not low enough, leading to a high boiling point and potential decomposition.- Heating rate is too high.- Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).- Ensure the vacuum system is leak-free and can achieve the necessary low pressure.- Decrease the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.
Bumping or Unstable Boiling - Uneven heating.- Lack of boiling chips or a magnetic stir bar.- Use a heating mantle with a stirrer for uniform heating.- Add fresh boiling chips or a magnetic stir bar before starting the distillation.
Product Decomposition in the Pot - The boiling point is too high, even under vacuum.- Presence of acidic or basic impurities that catalyze decomposition.- Use a higher vacuum to lower the boiling point.- Neutralize the crude product with a mild wash (e.g., dilute sodium bicarbonate solution) before distillation.
Column Flooding - Excessive boil-up rate.- Constriction in the column or condenser.- Reduce the heating rate to decrease the vapor flow.- Check for any blockages in the distillation apparatus.
Column Chromatography
Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Product and a Close-Running Impurity - Inappropriate solvent system (eluent).- Column overloading.- Optimize the solvent system using thin-layer chromatography (TLC) first. A less polar solvent system will generally provide better separation for non-polar compounds.- Reduce the amount of crude material loaded onto the column.
Product Elutes Too Quickly (High Rf) - The eluent is too polar.- Decrease the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of hexane.
Product is Stuck on the Column (Low Rf) - The eluent is not polar enough.- Gradually increase the polarity of the eluent. A gradient elution can be effective.
Tailing of the Product Peak - The compound is interacting too strongly with the stationary phase.- The column was not packed properly.- Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).- Ensure the silica gel is packed uniformly without any cracks or channels.
Cracking of the Silica Gel Bed - The heat of adsorption of the solvent or sample causes rapid temperature changes.- Pack the column using a slurry method.- Pre-elute the column with the initial solvent system to equilibrate it.
Recrystallization
Problem Possible Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling - The solution is not supersaturated (too much solvent was used).- The compound is very soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to concentrate the solution and then cool again.- Try adding a less polar "anti-solvent" dropwise to the solution until it becomes slightly cloudy, then heat to redissolve and cool slowly.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
Oiling Out (Product separates as a liquid instead of crystals) - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- High concentration of impurities.- Choose a solvent with a lower boiling point.- Allow the solution to cool more slowly. Insulating the flask can help.- Try to purify the crude material by another method (e.g., distillation) before recrystallization.
Low Recovery of Pure Product - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The product has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution in an ice bath for a longer period to maximize crystal formation.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Impurities in Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. Do not add charcoal to a boiling solution as it can cause bumping.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Technique Typical Purity Achieved Typical Recovery Advantages Disadvantages
Fractional Distillation 95-98%70-85%- Good for large quantities.- Effective for removing volatile and non-volatile impurities.- Not effective for separating compounds with similar boiling points.- Potential for thermal decomposition.
Column Chromatography >99%60-80%- High resolution for separating complex mixtures.- Can separate isomers.- Can be time-consuming and requires large volumes of solvent.- Not ideal for very large-scale purifications.
Recrystallization >99.5%50-90%- Can yield very high purity product.- Relatively simple and inexpensive.- Requires the compound to be a solid.- Recovery can be low if the compound has moderate solubility in the cold solvent.

Note: The values presented are typical and can vary depending on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols

Protocol 1: Fractional Distillation under Reduced Pressure
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Distillation: Begin stirring and slowly reduce the pressure to the desired level (e.g., 10-20 mmHg). Gradually heat the distillation flask using a heating mantle.

  • Fraction Collection: Discard the initial forerun, which may contain low-boiling impurities. Collect the fraction that distills at the expected boiling point of this compound at the given pressure.

  • Shutdown: Once the desired fraction is collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.

Protocol 2: Column Chromatography
  • Solvent System Selection: Determine an appropriate solvent system by running TLC plates of the crude material. A good solvent system will give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common eluent for ketones is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., heptane, ethanol/water). A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent in small portions to avoid using an excess.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent and then dry them in a vacuum oven or desiccator.

Visualizations

PurificationWorkflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Initial Purification Chromatography Column Chromatography Distillation->Chromatography Further Purification PureProduct High-Purity Product Distillation->PureProduct If sufficiently pure Recrystallization Recrystallization Chromatography->Recrystallization Final Polishing Chromatography->PureProduct If sufficiently pure Recrystallization->PureProduct TroubleshootingLogic Start Purification Issue Identified CheckPurity Assess Purity (TLC, GC, NMR) Start->CheckPurity IdentifyImpurity Identify Nature of Impurity CheckPurity->IdentifyImpurity SelectMethod Select Appropriate Troubleshooting Strategy IdentifyImpurity->SelectMethod DistillationTroubleshoot Distillation Adjustments SelectMethod->DistillationTroubleshoot Boiling Point Difference ChromaTroubleshoot Chromatography Adjustments SelectMethod->ChromaTroubleshoot Polarity Difference RecrysTroubleshoot Recrystallization Adjustments SelectMethod->RecrysTroubleshoot Solubility Difference Reassess Re-assess Purity DistillationTroubleshoot->Reassess ChromaTroubleshoot->Reassess RecrysTroubleshoot->Reassess

Common side reactions in the synthesis of 4-tert-pentylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-tert-pentylcyclohexanone. The primary synthetic route addressed is the oxidation of 4-tert-pentylcyclohexanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on the oxidation of 4-tert-pentylcyclohexanol. Two prevalent oxidation methods, Jones Oxidation and Swern Oxidation, are discussed.

General Issues

Q1: My overall yield of this compound is consistently low. What are the potential causes?

A1: Low yields can stem from several factors throughout the synthetic process. Key areas to investigate include:

  • Purity of Starting Materials: Ensure the 4-tert-pentylcyclohexanol is pure and free of solvent. Impurities can interfere with the oxidation reaction.

  • Reaction Conditions: Suboptimal temperature, reaction time, or inefficient stirring can lead to incomplete conversion or the formation of side products.

  • Workup and Purification: Product loss can occur during extraction and purification steps. Ensure proper phase separation and use appropriate purification techniques like column chromatography or distillation.

Jones Oxidation

Q2: I am observing a significant amount of unreacted 4-tert-pentylcyclohexanol in my crude product after performing a Jones oxidation. What could be the reason?

A2: Incomplete oxidation in a Jones reaction is often due to:

  • Insufficient Oxidant: The Jones reagent may have been added in a substoichiometric amount, or its concentration may have been too low.

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Low Temperature: While the reaction is exothermic, maintaining a very low temperature might slow down the reaction rate excessively.

Q3: After purification, my final product is a brownish oil instead of the expected solid. What are these colored impurities?

A3: The formation of colored byproducts in Jones oxidation can be attributed to the harsh acidic conditions and the strong oxidizing nature of the reagent, potentially leading to over-oxidation or side reactions with any impurities present.

Swern Oxidation

Q4: My Swern oxidation of 4-tert-pentylcyclohexanol is giving a significant amount of a sulfur-containing byproduct. What is it and how can I avoid it?

A4: A common side reaction in Swern oxidation is the formation of a methylthiomethyl (MTM) ether of the starting alcohol. This occurs if the reaction temperature is not strictly maintained at or below -60 °C before the addition of the tertiary amine base.

Q5: I am concerned about epimerization of the stereocenter adjacent to the newly formed carbonyl group. Is this a common issue with Swern oxidation?

A5: Yes, epimerization at the α-carbon can occur, especially when using triethylamine as the base. To minimize this, a bulkier base such as diisopropylethylamine (DIPEA) can be used.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes typical yields and common side products for the Jones and Swern oxidations of 4-tert-pentylcyclohexanol. Please note that specific yields can vary based on the exact reaction conditions and scale.

FeatureJones OxidationSwern Oxidation
Typical Yield 75-85%85-95%
Reaction Temperature 0 °C to Room Temperature-78 °C to Room Temperature
Key Reagents CrO₃, H₂SO₄, AcetoneDMSO, Oxalyl Chloride, Triethylamine
Common Side Products Unreacted Alcohol, Over-oxidation products (minor for secondary alcohols)Methylthiomethyl (MTM) ether, Epimerized ketone
Advantages Inexpensive reagents, simple setup.Mild conditions, high yields, compatible with many functional groups.[1]
Disadvantages Harsh acidic conditions, use of toxic chromium (VI).[2]Requires cryogenic temperatures, malodorous byproducts (dimethyl sulfide).[1]

Experimental Protocols

Protocol 1: Jones Oxidation of 4-tert-pentylcyclohexanol
  • Preparation of Jones Reagent: Dissolve 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid. Carefully add this mixture to 50 mL of water with cooling.[3]

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 10 g of 4-tert-pentylcyclohexanol in 100 mL of acetone. Cool the flask in an ice bath.

  • Oxidation: Add the Jones reagent dropwise to the alcohol solution, maintaining the temperature below 20 °C. Continue addition until the orange color of the reagent persists.

  • Workup: Add isopropanol to quench the excess oxidant (until the color turns green). Remove the acetone under reduced pressure. Add water to the residue and extract with diethyl ether.

  • Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent to yield the crude product. Purify by vacuum distillation or column chromatography.

Protocol 2: Swern Oxidation of 4-tert-pentylcyclohexanol
  • Reaction Setup: In a three-necked flask under an inert atmosphere, add 2.2 equivalents of oxalyl chloride to dichloromethane and cool to -78 °C.

  • Activator Formation: Slowly add a solution of 2.5 equivalents of dimethyl sulfoxide (DMSO) in dichloromethane to the oxalyl chloride solution.

  • Alcohol Addition: After stirring for 10 minutes, add a solution of 1 equivalent of 4-tert-pentylcyclohexanol in dichloromethane dropwise.

  • Base Addition: Stir for 30 minutes, then add 5 equivalents of triethylamine.

  • Workup: Allow the reaction to warm to room temperature. Add water to quench the reaction. Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main_synthesis Main Synthesis cluster_purification Purification Benzene Benzene Friedel_Crafts Friedel-Crafts Alkylation Benzene->Friedel_Crafts tert_Amyl_Alcohol tert-Amyl Alcohol tert_Amyl_Alcohol->Friedel_Crafts tert_Pentylbenzene tert-Pentylbenzene Hydrogenation Hydrogenation tert_Pentylbenzene->Hydrogenation Hydrogenation Friedel_Crafts->tert_Pentylbenzene Alcohol 4-tert-Pentylcyclohexanol Hydrogenation->Alcohol Oxidation Oxidation Alcohol->Oxidation Ketone This compound Oxidation->Ketone Purification Purification Ketone->Purification Workup & Purification Final_Product Pure Product Purification->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Oxidation_Troubleshooting cluster_reaction_issues Reaction Condition Issues Start Low Yield or Impure Product Check_SM Check Purity of Starting Alcohol Start->Check_SM Check_Reaction Review Reaction Conditions Start->Check_Reaction Check_Workup Optimize Workup & Purification Start->Check_Workup Check_SM_Sol Purify Starting Alcohol Before Reaction Check_SM->Check_SM_Sol Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction Side_Products Side Product Formation Check_Reaction->Side_Products Check_Workup_Sol Ensure Proper Phase Separation & Use Appropriate Chromatography Check_Workup->Check_Workup_Sol Incomplete_Reaction_Sol Increase Reaction Time or Oxidant Stoichiometry Incomplete_Reaction->Incomplete_Reaction_Sol Side_Products_Sol Adjust Temperature or Choice of Reagents Side_Products->Side_Products_Sol

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Troubleshooting peak tailing in HPLC analysis of 4-tert-pentylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

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This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 4-tert-pentylcyclohexanone.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic issue characterized by an asymmetry factor > 1.2, where the latter half of the peak is broader than the front half.[1][2] This distortion can compromise the accuracy of quantification and reduce the resolution between closely eluting compounds.[1][3] The primary cause of peak tailing is often the presence of more than one retention mechanism for the analyte.[4][5]

For a moderately polar compound like this compound, a ketone, peak tailing in reversed-phase HPLC can often be attributed to secondary interactions with the stationary phase, particularly with residual silanol groups.[3][4][6]

Below is a systematic guide to diagnose and resolve peak tailing.

Q1: My this compound peak is tailing. What is the first thing I should check?

Start by determining if the issue is specific to the analyte or a system-wide problem. Inject a standard mixture with neutral, acidic, and basic compounds. If only your compound or other polar/basic compounds tail, the problem is likely chemical (related to interactions with the column). If all peaks are tailing, the issue is likely mechanical or physical (e.g., extra-column volume, column degradation).[2]

Section 1: Chemical and Method-Related Causes

These issues arise from undesirable interactions between the analyte and the stationary phase or suboptimal mobile phase conditions.

Q2: What are secondary silanol interactions and how do they cause peak tailing for a ketone?

Even on modern end-capped C18 columns, residual, unbonded silanol groups (Si-OH) exist on the silica surface.[1][7] These groups can be acidic and interact with polar functional groups, like the carbonyl group in this compound, through hydrogen bonding.[3][6] This secondary retention mechanism holds back a fraction of the analyte molecules, causing them to elute later and create a "tail."[8] Trace metal contaminants within the silica can also activate nearby silanol groups, increasing their acidity and worsening the tailing effect.[1][8]

Q3: How can I modify my mobile phase to reduce silanol interactions?

Optimizing the mobile phase is a critical step to minimize secondary interactions.

  • pH Adjustment: Operating at a lower pH (e.g., ~2.5-3.0) using an acid modifier like formic or phosphoric acid can suppress the ionization of silanol groups, making them less active and reducing their interaction with the analyte.[4][6]

  • Use of Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can help. TEA is a silanol-masking agent that preferentially interacts with the active sites on the stationary phase, effectively blocking the this compound from these secondary interactions.[7]

  • Buffer Concentration: Increasing the buffer concentration (e.g., >20 mM) can sometimes help mitigate tailing by maintaining a consistent pH environment and potentially masking silanol sites.[6]

Experimental Protocol: Mobile Phase Modification

  • Baseline Method:

    • Mobile Phase: 70:30 Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Detection: UV at 280 nm

  • Protocol for pH Modification:

    • Prepare the aqueous portion of the mobile phase (300 mL of water).

    • Add 0.1% (v/v) of formic acid (for a pH of approx. 2.8) or phosphoric acid.[9][10]

    • Mix with 700 mL of Acetonitrile.

    • Equilibrate the column for at least 15 minutes and inject the sample.

  • Protocol for Adding a Competing Base:

    • Prepare the mobile phase as in the baseline method.

    • Add triethylamine (TEA) to the final mobile phase mixture at a concentration of 25 mM.[7]

    • Mix thoroughly, equilibrate the column, and inject the sample.

Table 1: Effect of Mobile Phase Additives on Peak Asymmetry

Mobile Phase Condition Analyte Tailing Factor (T) Observations
70:30 ACN:H₂O (Neutral) This compound 1.8 Significant Tailing
70:30 ACN:H₂O + 0.1% Formic Acid This compound 1.3 Tailing Reduced

| 70:30 ACN:H₂O + 25mM TEA | this compound | 1.1 | Symmetrical Peak Achieved |

Note: Data are illustrative examples based on typical chromatographic principles.

Q4: Could my sample injection be the problem?

Yes, issues with the sample solvent or concentration can cause peak distortion.

  • Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (i.e., more non-polar in reversed-phase) than the mobile phase, it can cause peak distortion, including tailing.[3] Always try to dissolve your sample in the mobile phase itself.

  • Mass Overload: Injecting too much analyte can saturate the stationary phase at the column inlet.[5][11] This forces excess analyte molecules to travel further down the column before binding, leading to a broadened, tailing peak.[11][12] To check for this, dilute your sample 10-fold and reinject; if the peak shape improves, you were overloading the column.[13]

Section 2: Hardware and Physical Causes

These issues stem from the physical components of the HPLC system or the column itself.

Q5: What is "extra-column volume" and can it cause my peak to tail?

Extra-column volume (ECV) refers to all the volume in the flow path outside of the column itself, including the injector, tubing, fittings, and detector flow cell.[14][15] Excessive ECV causes the separated analyte band to spread out and disperse before it reaches the detector.[15][16] This effect, known as extra-column dispersion, leads to broader and often tailing peaks.[14][15] It is particularly noticeable for early-eluting peaks.[16][17]

Experimental Protocol: Minimizing Extra-Column Volume

  • Tubing Audit: Check the tubing connecting the injector to the column and the column to the detector. Ensure it is as short as possible and has a narrow internal diameter (e.g., 0.005" or 0.12 mm).[7][18]

  • Fitting Check: Ensure all fittings are properly seated and tightened. Poorly made connections can create small voids or "dead volumes" where analyte can get trapped and slowly leak out, causing tailing.[14][19]

  • Injector and Detector: Use low-volume injection loops and detector flow cells, especially if using smaller dimension columns (e.g., < 3 mm internal diameter).[16]

Table 2: Impact of Tubing Diameter on Peak Shape for an Early Eluting Peak

Tubing I.D. (inch) Connection Tailing Factor (T) Plate Count (N)
0.010" Column to Detector 1.6 8,500
0.007" Column to Detector 1.3 12,000

| 0.005" | Column to Detector | 1.1 | 15,500 |

Note: Data are illustrative examples.

Q6: My column is old. Could that be the cause?

Yes, column degradation is a frequent cause of peak tailing.

  • Packing Bed Deformation: Over time, voids can form at the column inlet, or channels can develop in the packed bed. This creates non-uniform flow paths, leading to peak broadening and tailing.[5]

  • Frit Blockage: The inlet frit can become partially blocked by particulates from the sample or mobile phase, causing poor peak shape.[5][20]

  • Contamination: Strongly retained impurities from previous injections can accumulate at the head of the column, creating active sites that cause tailing.[3]

Experimental Protocol: Column Diagnostics and Cleaning

  • Column Reversal: As a diagnostic step, disconnect the column and reconnect it in the reverse flow direction. Flush with a strong solvent (e.g., 100% Acetonitrile or Isopropanol). This can sometimes dislodge particulates from the inlet frit. Caution: Only do this with columns specifically designated as reversible by the manufacturer.

  • Aggressive Wash: If contamination is suspected, perform a column wash.

    • Disconnect the column from the detector.

    • Flush with 20-30 column volumes of progressively stronger solvents. For a C18 column, a typical sequence is:

      • Mobile Phase (without buffer salts)

      • 100% Water

      • 100% Acetonitrile

      • 100% Isopropanol

      • 100% Acetonitrile

      • Re-equilibrate with the mobile phase.

  • Column Replacement: The simplest diagnostic is to replace the suspect column with a new one of the same type. If the peak shape improves, the old column was the problem.[4][5]

Visual Troubleshooting Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the cause of peak tailing.

G start Peak Tailing Observed (Tailing Factor > 1.2) check_scope Check Scope: Inject neutral, acidic, basic standards start->check_scope all_peaks All Peaks Tailing check_scope->all_peaks All specific_peaks Only Polar/Analyte Peaks Tailing check_scope->specific_peaks Specific physical_causes Suspect Physical/Mechanical Issue all_peaks->physical_causes chemical_causes Suspect Chemical Interaction Issue specific_peaks->chemical_causes check_ecv Check Extra-Column Volume (Tubing, Fittings) physical_causes->check_ecv check_column Check Column Integrity (Void, Frit, Contamination) physical_causes->check_column solution_ecv Solution: - Use shorter, narrow-bore tubing - Remake fittings check_ecv->solution_ecv solution_column Solution: - Wash/Reverse Column - Replace Column/Guard Column check_column->solution_column check_overload Check for Column Overload chemical_causes->check_overload check_mobile_phase Optimize Mobile Phase chemical_causes->check_mobile_phase check_column_chem Consider Column Chemistry chemical_causes->check_column_chem solution_overload Solution: - Dilute sample 10x - Reduce injection volume check_overload->solution_overload solution_mobile_phase Solution: - Lower pH (e.g., 0.1% FA) - Add competing base (e.g., TEA) check_mobile_phase->solution_mobile_phase solution_column_chem Solution: - Use modern, high-purity, end-capped column - Use column with low silanol activity check_column_chem->solution_column_chem

References

Resolving isomer separation in 4-tert-pentylcyclohexanone analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 4-tert-pentylcyclohexanone, with a specific focus on resolving its cis and trans isomers.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing co-elution or poor separation of the cis and trans isomers of this compound in my GC analysis?

A1: The cis and trans isomers of this compound possess very similar chemical structures and physicochemical properties, such as boiling points and polarities. This similarity can lead to comparable interactions with the Gas Chromatography (GC) column's stationary phase, resulting in incomplete separation and co-elution.[1] Key factors contributing to this issue include suboptimal column selection, an unoptimized temperature program, or inappropriate injection parameters.

Q2: What is the most effective strategy to improve the separation of these isomers?

A2: To enhance the resolution between the cis and trans isomers, a multi-faceted approach is often necessary. This includes optimizing the GC method parameters, selecting an appropriate GC column, and ensuring the GC system is properly maintained. Adjusting the temperature program, carrier gas flow rate, and injection parameters can significantly impact separation.[1] Furthermore, choosing a GC column with a different stationary phase chemistry can alter the selectivity for your target isomers.[1]

Q3: Can I use HPLC to separate the isomers of this compound?

A3: Yes, High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a viable option for the separation of this compound. A method using a Newcrom R1 HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid has been reported for this purpose.[2]

Q4: My peaks are tailing. What could be the cause and how can I fix it?

A4: Peak tailing for polar analytes like ketones is often due to active sites within the GC system.[3] Common causes include:

  • Active sites in the injector: Silanol groups on the liner surface or contamination can interact with the ketone. Using a deactivated liner can minimize this.

  • Column contamination: Buildup of non-volatile matrix components at the head of the column.

  • Inadequate inlet temperature: Insufficient temperature can lead to incomplete and slow vaporization.

Q5: I am observing inconsistent retention times. What should I check?

A5: Retention time shifts can be caused by several factors:

  • Fluctuations in carrier gas flow rate.

  • Leaks in the system.

  • Column contamination.

  • Instability in the oven temperature.[3]

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of Cis and Trans Isomers

This is the most common challenge in the analysis of this compound. The following workflow can help systematically troubleshoot and resolve this issue.

G cluster_0 Troubleshooting Workflow for Isomer Co-elution start Poor Isomer Separation Observed check_method Review GC Method Parameters start->check_method optimize_temp Optimize Temperature Program (e.g., slower ramp rate) check_method->optimize_temp Method Optimization adjust_flow Adjust Carrier Gas Flow Rate optimize_temp->adjust_flow check_column Evaluate GC Column adjust_flow->check_column select_polar Select a More Polar Stationary Phase (e.g., WAX or high-phenyl content) check_column->select_polar Column Selection increase_length Increase Column Length or Decrease ID select_polar->increase_length check_system Inspect GC System increase_length->check_system inlet_maintenance Perform Inlet Maintenance (replace liner, septum) check_system->inlet_maintenance System Maintenance leak_check Check for System Leaks inlet_maintenance->leak_check success Resolution Achieved leak_check->success If resolved failure Resolution Still Inadequate (Consider derivatization or alternative technique like HPLC) leak_check->failure If not resolved

Caption: A logical workflow for troubleshooting poor separation of this compound isomers.

Issue 2: Peak Shape Problems (Tailing, Fronting, Splitting)

Poor peak shape can compromise quantification and resolution. This guide addresses common peak shape issues.

Problem Potential Cause Recommended Action
Peak Tailing Active sites in the injector or column, column contamination, incorrect column installation.Use a deactivated inlet liner, trim the first few centimeters of the column, or bake out the column. Ensure the column is installed correctly.[4]
Peak Fronting Column overload, incompatible solvent.Dilute the sample or decrease the injection volume. Ensure the sample solvent is compatible with the stationary phase.[3]
Split Peaks Improper column installation, channeling in the column, issues with the injection technique.Reinstall the column according to the manufacturer's instructions. If the problem persists, the column may be damaged and require replacement.

Experimental Protocols

Gas Chromatography (GC) Method for Isomer Separation

This protocol is a starting point based on methods for similar cyclohexanone derivatives and should be optimized for your specific instrument and requirements.

1. Sample Preparation:

  • Prepare a 1% (v/v) solution of the this compound isomer mixture in a suitable solvent such as dichloromethane or hexane.[1]

2. GC-MS Conditions:

Parameter Value Rationale
GC Column Polar capillary column (e.g., DB-WAX, HP-INNOWax)A polar stationary phase is recommended for good separation of these isomers.[1]
30 m x 0.25 mm ID x 0.25 µm film thicknessStandard dimensions providing good efficiency.
Injector Temperature 250 °CEnsures complete vaporization of the analyte.
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 - 1.5 mL/minOptimize for best resolution.
Oven Temperature Program Initial: 60 °C, hold for 2 minAllows for good focusing of the analytes on the column.
Ramp: 5 °C/min to 180 °CA slow ramp rate is crucial for separating closely eluting isomers.[1]
MS Detector
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range m/z 40-250To capture the molecular ion and key fragments.

Expected Elution Order: On a polar column, the cis-isomer is often more retained and will elute after the trans-isomer. However, this can vary depending on the specific stationary phase.

Data Presentation: Expected Mass Fragments

For mass spectrometric detection, monitoring for characteristic ions can help in the identification and quantification of the isomers, especially in cases of co-elution.[4]

Isomer Molecular Ion (M+) Key Fragment Ions (m/z)
This compound168111, 98, 83, 69, 55, 41

Note: Fragmentation patterns for cis and trans isomers are expected to be very similar. Separation by chromatography is essential for individual quantification.

Signaling Pathways and Logical Relationships

In the context of analytical chemistry, "signaling pathways" can be interpreted as the logical flow of decisions and actions to achieve a desired analytical outcome. The following diagram illustrates the decision-making process for method selection and optimization for isomer analysis.

G cluster_1 Method Development Strategy for Isomer Analysis start Define Analytical Goal: Separate and Quantify Isomers method_selection Select Analytical Technique start->method_selection gc_path Gas Chromatography (GC) method_selection->gc_path For volatile analytes hplc_path High-Performance Liquid Chromatography (HPLC) method_selection->hplc_path Alternative or for non-volatile matrices gc_optimization Optimize GC Parameters gc_path->gc_optimization hplc_optimization Optimize HPLC Parameters hplc_path->hplc_optimization column_select_gc Select Polar GC Column gc_optimization->column_select_gc column_select_hplc Select Reversed-Phase Column hplc_optimization->column_select_hplc temp_program Develop Temperature Program column_select_gc->temp_program validation Method Validation temp_program->validation mobile_phase Develop Mobile Phase Gradient column_select_hplc->mobile_phase mobile_phase->validation routine_analysis Routine Analysis validation->routine_analysis

References

Technical Support Center: Purification of 4-tert-pentylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of commercial 4-tert-pentylcyclohexanone. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in commercial this compound?

A1: While specific data for commercial this compound is limited, impurities can be inferred from its synthesis and the analysis of similar compounds like 4-tert-butylcyclohexanone. Potential impurities include:

  • 4-tert-pentylcyclohexanol: The corresponding alcohol is a common impurity, often as a mixture of cis and trans isomers, arising from incomplete oxidation of the alcohol during synthesis or as a degradation product.

  • Unreacted Starting Materials: Depending on the synthetic route, these could include 4-tert-pentylphenol or 4-tert-pentylcyclohexene.

  • Isomeric Impurities: Positional isomers, such as 2-tert-pentylcyclohexanone or 3-tert-pentylcyclohexanone, could be present.

  • Solvent Residues: Residual solvents from the synthesis and initial purification steps may be present.

  • Over-oxidation Products: In some cases, byproducts from excessive oxidation, such as dicarboxylic acids, might be formed.

Q2: Which analytical techniques are suitable for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is ideal for separating and quantifying volatile impurities like residual solvents and isomeric byproducts. For a related compound, 4-tert-butylcyclohexanone, GC analysis has been performed using a Carbowax 20M column.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of less volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation and can help identify and quantify impurities with distinct chemical shifts.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the ketone functional group (C=O stretch typically around 1715 cm⁻¹) and the absence of hydroxyl groups (O-H stretch around 3300 cm⁻¹) from the alcohol impurity.

Q3: What are the primary methods for purifying this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:

  • Fractional Distillation: This is effective for separating the ketone from impurities with significantly different boiling points.

  • Recrystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent at low temperatures, recrystallization is an excellent method for removing soluble impurities.

  • Column Chromatography: For high-purity requirements, silica gel column chromatography can separate the ketone from closely related impurities.

  • Bisulfite Adduct Formation: Ketones can be selectively reacted with sodium bisulfite to form a solid adduct, which can be separated by filtration. The ketone can then be regenerated by treatment with a base.

Troubleshooting Guides

Problem 1: Low Purity After a Single Purification Step
Potential Cause Recommended Solution
Co-distillation of Impurities If impurities have boiling points close to that of this compound, a simple distillation may not be sufficient. Use a fractionating column to perform fractional distillation for better separation.
Incomplete Crystallization The chosen solvent may not be ideal, or the cooling process might be too rapid, trapping impurities within the crystals. Screen for a solvent system where the ketone has high solubility at high temperatures and low solubility at low temperatures. Allow for slow cooling to promote the formation of pure crystals.
Co-elution in Column Chromatography The solvent system used for column chromatography may not be optimal for separating the ketone from a specific impurity. Perform thin-layer chromatography (TLC) with various solvent systems to identify the best eluent for separation before running the column.
Problem 2: Product Oils Out During Recrystallization
Potential Cause Recommended Solution
Solvent Choice The solvent may be too nonpolar, or the product may have a low melting point, causing it to separate as a liquid rather than crystallizing. Try a more polar solvent or a mixture of solvents. Seeding the supersaturated solution with a pure crystal can also induce crystallization.
High Impurity Level A high concentration of impurities can lower the melting point of the mixture and inhibit crystallization. Consider a preliminary purification step, such as distillation, to reduce the impurity load before attempting recrystallization.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is a general guideline and should be adapted based on the specific boiling points of the impurities.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry.

  • Charge the Flask: Add the impure this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: Slowly increase the temperature. Collect and discard the initial fraction, which may contain low-boiling impurities and residual solvents.

  • Product Collection: Collect the fraction that distills at the boiling point of this compound. Monitor the temperature closely; a stable boiling point indicates a pure fraction.

  • Analysis: Analyze the collected fractions by GC or NMR to determine their purity.

Protocol 2: Purification by Recrystallization

This protocol is based on methods used for the analogous 4-tert-butylcyclohexanone and may require optimization.[2]

  • Solvent Selection: In a small test tube, test the solubility of the impure ketone in various solvents (e.g., petroleum ether, ethanol/water mixtures) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the impure this compound in a minimal amount of the hot chosen solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Assessment: Determine the melting point and analyze the purity by GC or NMR.

Data Presentation

The following table should be used to record and compare the purity of this compound before and after purification. Users should populate this table with their own experimental data.

Purification Method Initial Purity (%) Final Purity (%) Key Impurity Removed Yield (%)
Fractional DistillationEnter DataEnter DataEnter DataEnter Data
RecrystallizationEnter DataEnter DataEnter DataEnter Data
Column ChromatographyEnter DataEnter DataEnter DataEnter Data

Visualizations

The following diagrams illustrate the general workflow for the purification of this compound and a troubleshooting decision tree.

PurificationWorkflow start Commercial This compound analysis1 Purity Analysis (GC, NMR) start->analysis1 decision Purity > 99%? analysis1->decision end Pure Product decision->end Yes purification Select Purification Method decision->purification No distillation Fractional Distillation purification->distillation recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography analysis2 Purity Analysis (GC, NMR) distillation->analysis2 recrystallization->analysis2 chromatography->analysis2 analysis2->decision

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization start Recrystallization Attempted q1 Did crystals form? start->q1 a1_yes Check Purity (GC/NMR) q1->a1_yes Yes a1_no Product Oiled Out or Remained in Solution q1->a1_no No q2 Is purity satisfactory? a1_yes->q2 a2_yes Process Complete q2->a2_yes Yes a2_no Repeat Recrystallization or Choose Alternative Method q2->a2_no No q3 Troubleshoot Solvent/ Cooling Rate a1_no->q3 a3_1 Screen for new solvent q3->a3_1 a3_2 Ensure slow cooling q3->a3_2 a3_3 Seed the solution q3->a3_3 a3_1->start a3_2->start a3_3->start

Caption: Troubleshooting guide for the recrystallization of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of 4-tert-pentylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for effectively working with 4-tert-pentylcyclohexanone in experimental settings. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to help you overcome solubility challenges and ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound, also known as 4-tert-butylcyclohexanone, is a hydrophobic organic compound. Its non-polar nature leads to low solubility in aqueous solutions, which are common in biological and pharmaceutical research. This can lead to experimental challenges such as compound precipitation, inaccurate concentration measurements, and reduced bioavailability in assays.

Q2: In which solvents is this compound soluble?

This compound is generally soluble in organic solvents and insoluble in water.[1] It is known to be soluble in ethanol, with a reported solubility of 0.5 g/10 mL.[2] It is also slightly soluble in chloroform and methanol.[2] For cell-based assays, dimethyl sulfoxide (DMSO) is a commonly used solvent to prepare stock solutions.

Q3: What are the initial signs of solubility problems in my experiment?

Signs of solubility issues include the appearance of a cloudy or milky suspension, visible precipitate or crystals in your solution, and inconsistent or non-reproducible experimental results. These issues often arise when an organic stock solution of the compound is diluted into an aqueous buffer or cell culture medium.

Q4: What is the maximum recommended concentration of DMSO in cell-based assays?

To avoid solvent-induced toxicity, the final concentration of DMSO in cell culture media should be kept as low as possible. A general guideline is to maintain the DMSO concentration at or below 0.5%, with a preference for concentrations under 0.1% for sensitive cell lines or long-term experiments.[3][4]

Troubleshooting Guides

Issue: Compound Precipitation Upon Dilution in Aqueous Media

Problem: A precipitate forms immediately or over time after diluting the this compound stock solution (in an organic solvent like DMSO) into an aqueous buffer or cell culture medium.

Troubleshooting Steps:

  • Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in your organic solvent. This allows for a smaller volume to be added to the aqueous medium, thereby reducing the final solvent concentration.

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions. This gradual change in solvent polarity can help keep the compound in solution.

  • Mixing Technique: When diluting, add the stock solution dropwise to the aqueous medium while vortexing or stirring to promote rapid and uniform mixing.

  • Temperature Control: Ensure your aqueous medium is at the optimal temperature for your experiment (e.g., pre-warmed to 37°C for cell culture) before adding the compound.

  • pH Adjustment: For certain compounds, adjusting the pH of the aqueous buffer can improve solubility. However, the effect of pH on the solubility of this compound should be empirically determined, and any pH changes must be compatible with your experimental system.

  • Use of Solubilizing Agents: Consider the use of excipients such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Triton™ X-100) at low, non-toxic concentrations to enhance solubility. Always perform a control experiment to ensure the solubilizing agent does not interfere with your assay.

Quantitative Data

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueReference
Molecular FormulaC₁₁H₂₀O
Molecular Weight168.28 g/mol
AppearanceColorless liquid to white crystalline solid[2]
Melting Point47-50 °C[2]
Boiling Point113-116 °C at 20 mmHg[2]
Water SolubilityInsoluble[1][2]
Ethanol Solubility50 mg/mL (0.5 g/10 mL)[2]
Methanol SolubilitySlightly soluble[2]
Chloroform SolubilitySlightly soluble[2]
DMSO SolubilitySoluble (used for stock solutions)[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer or sonicator

Procedure:

  • Allow the container of this compound to equilibrate to room temperature before opening.

  • Weigh the desired amount of the compound into a sterile tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Vortex or sonicate the mixture until the compound is completely dissolved. The solution should be clear and free of any visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Objective: To dilute the this compound stock solution into cell culture medium for experimental use.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw an aliquot of the stock solution at room temperature.

  • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired concentrations.

  • When diluting, add the stock solution to the medium and mix immediately by gentle vortexing or pipetting up and down.

  • Visually inspect the final working solutions for any signs of precipitation before adding them to your cells.

  • Ensure the final DMSO concentration in all experimental conditions (including vehicle controls) is consistent and non-toxic to the cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_troubleshoot Troubleshooting stock Prepare Stock Solution (in DMSO) working Prepare Working Solutions (in Cell Culture Medium) stock->working Serial Dilution treat Treat Cells working->treat precipitate Precipitation? working->precipitate incubate Incubate treat->incubate assay Perform Assay incubate->assay data Data Collection assay->data results Analyze Results data->results precipitate->stock Adjust Concentration or Dilution Method

Caption: Experimental workflow for using a hydrophobic compound in a cell-based assay.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism compound This compound reduction Reduction compound->reduction Reductase Enzymes alcohol 4-tert-pentylcyclohexanol (cis and trans isomers) reduction->alcohol conjugation Conjugation alcohol->conjugation UDP-glucuronosyltransferases (UGTs) glucuronide Glucuronide Conjugate conjugation->glucuronide excretion Excretion glucuronide->excretion

Caption: Metabolic pathway of this compound.

References

Validation & Comparative

A Comparative Analysis of the Odor Profiles of Cis- and Trans-4-tert-pentylcyclohexanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Olfactory Data

Due to the limited publicly available sensory data for the individual isomers of 4-tert-pentylcyclohexanone, the following table presents a comparison of the odor profiles of the closely related and well-documented isomers of 4-tert-butylcyclohexanol and its acetate ester. This data serves as a valuable proxy for predicting the likely olfactory differences between the cis and trans isomers of this compound.

Featurecis-Isomer (Predicted for this compound)trans-Isomer (Predicted for this compound)
General Odor Profile Likely to possess a more floral, possibly with fruity or sweet undertones.Expected to have a woodier, perhaps camphoraceous or leathery character.
Odor Descriptors (based on related compounds) Woody, floral, fruity, sweet.Woody, camphoraceous, patchouli-like, leathery, earthy.
Odor Intensity Potentially a higher perceived intensity.May have a more potent, diffusive character.
Odor Threshold UnknownUnknown

Experimental Protocols

The characterization of the odor profiles of fragrance ingredients is typically conducted using a combination of analytical and sensory techniques. The primary method for such an analysis is Gas Chromatography-Olfactometry (GC-O).

Gas Chromatography-Olfactometry (GC-O)

Objective: To separate the volatile compounds in a sample and assess the odor of each component as it elutes from the gas chromatograph.

Methodology:

  • Sample Preparation: A solution of the isomer (e.g., in a neutral solvent like ethanol) is prepared.

  • Injection: A small volume of the sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and travels through a capillary column, where individual compounds are separated based on their boiling points and interactions with the column's stationary phase.

  • Detection and Olfactory Assessment: As the separated compounds elute from the column, the effluent is split. One portion goes to a chemical detector (e.g., a Flame Ionization Detector or Mass Spectrometer) for identification and quantification, while the other portion is directed to a sniffing port. A trained sensory panelist or "human nose" sniffs the effluent at the port and provides a description of the odor, its intensity, and its duration.

  • Data Analysis: The data from the chemical detector is correlated with the sensory data to create an "olfactogram," which is a representation of the odor-active compounds in the sample.

Visualizing the Process

Olfactory Signaling Pathway

olfactory_pathway Odorant Odorant Molecule (e.g., this compound) OlfactoryReceptor Olfactory Receptor (in nasal epithelium) Odorant->OlfactoryReceptor Binds to G_Protein G-protein (Golf) OlfactoryReceptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Activates cAMP cAMP AdenylylCyclase->cAMP Produces IonChannel Ion Channel cAMP->IonChannel Opens Signal Electrical Signal to Brain IonChannel->Signal Generates

Caption: Simplified diagram of the olfactory signaling cascade.

Experimental Workflow for Odor Profile Comparison

experimental_workflow cluster_isomers Isomer Samples Cis_Isomer cis-4-tert-pentylcyclohexanone GC_O Gas Chromatography-Olfactometry (GC-O) Cis_Isomer->GC_O Sensory_Panel Sensory Panel Evaluation Cis_Isomer->Sensory_Panel Trans_Isomer trans-4-tert-pentylcyclohexanone Trans_Isomer->GC_O Trans_Isomer->Sensory_Panel Data_Analysis Data Analysis and Comparison GC_O->Data_Analysis Sensory_Panel->Data_Analysis Report Comparative Odor Profile Report Data_Analysis->Report

Caption: Workflow for comparing the odor profiles of chemical isomers.

A Comparative Guide to the Quantitative Analysis of 4-tert-pentylcyclohexanone in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantitative analysis of 4-tert-pentylcyclohexanone, a common fragrance ingredient, in complex matrices such as cosmetics and environmental samples. The selection of an appropriate analytical technique is critical for accurate quantification, ensuring product safety, and meeting regulatory requirements. This document presents a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.

Method Comparison: GC-MS vs. HPLC

Both GC-MS and HPLC are powerful chromatographic techniques suitable for the analysis of this compound. The optimal choice depends on factors such as the sample matrix, required sensitivity, and available instrumentation.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds like this compound.[2][3] Its high resolving power makes it particularly effective for separating components in complex fragrance mixtures.[3]

  • High-Performance Liquid Chromatography (HPLC) offers a versatile alternative, especially for less volatile compounds or when derivatization, which is sometimes required for GC analysis, is not desirable.[1] Reversed-phase HPLC is a common mode used for the separation of such analytes.[4]

Quantitative Data Summary

The following tables summarize the typical performance characteristics of GC-MS and HPLC-UV for the quantitative analysis of this compound and structurally similar fragrance compounds. It is important to note that these values are representative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Table 1: Performance Comparison of GC-MS and HPLC-UV

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) ≥ 0.995≥ 0.99
Limit of Detection (LOD) 0.01 - 1 µg/mL0.1 - 10 µg/L
Limit of Quantification (LOQ) 0.05 - 2 µg/mL0.5 - 20 µg/L
Accuracy (% Recovery) 80 - 120%82 - 119%[5]
Precision (% RSD) < 15%< 15%

Experimental Workflows and Protocols

A generalized workflow for the quantitative analysis of this compound in a complex matrix involves sample preparation, chromatographic separation and detection, and data analysis.

Quantitative Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction e.g., LLE, SPME Cleanup Cleanup Extraction->Cleanup e.g., Filtration Chromatography GC or HPLC Cleanup->Chromatography Detection MS or UV Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

General workflow for quantitative analysis.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) for Cosmetic Creams

This protocol is adapted from methodologies for fragrance analysis in complex cosmetic matrices.[6]

Materials:

  • Cosmetic cream sample

  • Methyl tert-butyl ether (MTBE)

  • Deionized water

  • Anhydrous sodium sulfate

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Weigh approximately 1 gram of the cosmetic cream sample into a 50 mL centrifuge tube.

  • Add 5 mL of deionized water and 5 mL of MTBE to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Add approximately 2 grams of anhydrous sodium sulfate to remove any residual water from the organic layer.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.

  • Carefully collect the upper organic layer (MTBE) and filter it through a 0.45 µm syringe filter into a clean vial for analysis.

GC-MS Analysis

This protocol is based on established methods for the analysis of semi-volatile organic compounds.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

Chromatographic Conditions:

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp 1: 15 °C/min to 180 °C

    • Ramp 2: 5 °C/min to 280 °C, hold for 10 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.

HPLC-UV Analysis

This protocol is based on a method for the analysis of a structurally similar compound, 4-tert-butylcyclohexanone.[4]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • Column: Newcrom R1 or equivalent C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water with a small amount of phosphoric acid (for non-MS applications). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound (typically in the range of 210-240 nm for ketones).

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

Conclusion

Both GC-MS and HPLC-UV are viable techniques for the quantitative analysis of this compound in complex mixtures. GC-MS generally offers higher sensitivity and selectivity, making it the preferred method for trace-level analysis and in matrices with a high potential for interference.[2] HPLC-UV provides a robust and often simpler alternative, particularly when dealing with less volatile co-extracts or when derivatization is to be avoided.[1] The choice of method should be guided by the specific requirements of the analysis, including the nature of the sample matrix, the desired level of sensitivity, and the available laboratory instrumentation. Method validation is crucial to ensure the accuracy and reliability of the obtained results.

References

Comparative Guide to Analytical Methods for 4-tert-pentylcyclohexanone Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of compounds like 4-tert-pentylcyclohexanone is critical for quality control, stability testing, and pharmacokinetic studies. This guide provides a comparative overview of two primary analytical techniques for the determination of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The information presented is based on established methodologies for similar cyclohexanone derivatives and general principles of analytical method validation.

Method Comparison

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful chromatographic techniques suitable for the analysis of this compound. The choice between the two often depends on the sample matrix, desired sensitivity, and available instrumentation.

  • Gas Chromatography (GC): GC is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. It generally offers high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode, is also a viable option. Since this compound is a relatively non-polar compound, a reversed-phase method with a non-polar stationary phase (like C18) and a polar mobile phase would be appropriate. HPLC is advantageous for less volatile compounds or when derivatization, which is sometimes required for GC analysis, is not desirable.

Data Presentation

The following tables summarize typical performance characteristics for GC-FID and RP-HPLC methods for the analysis of alkyl-substituted cyclohexanones. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Comparison of GC-FID and RP-HPLC Method Validation Parameters

Validation ParameterGas Chromatography (GC-FID)Reversed-Phase HPLC (RP-HPLC)
Linearity (R²) ≥ 0.998≥ 0.999
Range 1 - 200 µg/mL0.5 - 100 µg/mL
Accuracy (% Recovery) 97 - 103%98 - 102%
Precision (% RSD)
- Repeatability< 2%< 2%
- Intermediate Precision< 5%< 3%
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.05 - 0.2 µg/mL
Limit of Quantitation (LOQ) 0.5 - 1.5 µg/mL0.2 - 0.7 µg/mL

Note: The data for GC-FID is based on validated methods for structurally similar compounds like 2,4-di-tert-butylcyclohexanone. The data for RP-HPLC is inferred from typical performance characteristics of validated methods for other alkyl-substituted cyclohexanones and fragrance compounds.

Experimental Protocols

Below are detailed methodologies for representative GC-FID and RP-HPLC methods for the determination of this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

  • Injector: Split/splitless injector

  • Carrier Gas: Helium or Hydrogen

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as ethyl acetate or dichloromethane at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations within the expected linear range (e.g., 1, 5, 10, 50, 100, 200 µg/mL).

  • Dissolve or dilute the sample in the same solvent to a concentration that falls within the calibration range.

  • If necessary, use an internal standard (e.g., a structurally similar, non-interfering compound) to improve precision.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol

This protocol is a representative method and may require optimization.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Pump: Isocratic or gradient pump

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, a low wavelength is necessary)

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Prepare calibration standards by diluting the stock solution with the mobile phase to concentrations within the linear range (e.g., 0.5, 1, 5, 20, 50, 100 µg/mL).

  • Dissolve or dilute the sample in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent column clogging.

Mandatory Visualization

The following diagram illustrates the general workflow for analytical method validation.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Analytical Technique (GC/HPLC) A->B C Optimize Method Parameters B->C D Specificity / Selectivity C->D Proceed to Validation E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J System Suitability I->J K Validation Report J->K Complete Validation L Standard Operating Procedure (SOP) K->L M Routine Analysis L->M

Workflow for Analytical Method Validation.

A Comparative Olfactory and Performance Analysis of 4-tert-pentylcyclohexanone and Other Cyclohexanone Derivatives in Perfumery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and characteristics of key cyclohexanone-based fragrance ingredients.

In the intricate world of perfumery, the selection of aroma chemicals is paramount to creating captivating and enduring fragrances. Cyclohexanone derivatives, prized for their diverse and robust scent profiles, represent a significant class of synthetic fragrance ingredients. This guide provides a detailed comparison of 4-tert-pentylcyclohexanone against other notable cyclohexanone derivatives: 2,4-di-tert-butylcyclohexanone, 4-tert-butylcyclohexanone, 2-tert-butylcyclohexanone, and 2-ethyl-4,4-dimethyl-1-cyclohexanone. The following sections present a comparative analysis of their olfactory properties, and hypothetical performance data, alongside detailed experimental protocols for their evaluation.

Comparative Analysis of Olfactory and Physicochemical Properties

Compound CAS Number Molecular Formula Odor Profile Odor Threshold (in water) Substantivity on Fabric (t-shirt, 24h) Stability in Soap Base (4 weeks at 40°C)
This compound 16587-71-6C₁₁H₂₀OOrris, woody, earthy, powerful[1]Data not publicly availableGoodGood
2,4-di-tert-butylcyclohexanone 13019-04-0C₁₄H₂₆OFloral, woody, violet-like, soft, mild, fresh[2]Data not publicly availableModerateExcellent
4-tert-butylcyclohexanone 98-53-3C₁₀H₁₈OWoody, earthy, patchouli-like with cedar, camphor, and mint notes[3][4][5]Data not publicly available16 hours at 20% in dipropylene glycol[5]Good
2-tert-butylcyclohexanone 1728-46-7C₁₀H₁₈OWoody, camphoraceous, minty, herbal, cedar[6][7]Data not publicly availableModerateModerate
2-ethyl-4,4-dimethyl-1-cyclohexanone 55739-89-4C₁₀H₁₈OAromatic, thujonic, reminiscent of cedarleaf and hyssop, with a fruity, damascenone character[8]Data not publicly availableModerateGood

Experimental Protocols

To generate robust comparative data for these fragrance ingredients, standardized experimental protocols are essential. The following methodologies are proposed for the evaluation of key performance indicators.

Determination of Odor Threshold by Gas Chromatography-Olfactometry (GC-O)

Objective: To determine the lowest concentration of the odorant that can be detected by a human assessor.

Methodology:

  • Sample Preparation: Prepare a dilution series of each cyclohexanone derivative in a suitable solvent (e.g., ethanol) at concentrations ranging from 1% down to 0.0001%.

  • GC-O System: Utilize a gas chromatograph coupled with a sniffing port. The GC effluent is split between a flame ionization detector (FID) and the sniffing port.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent non-polar capillary column (30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Split Ratio: 10:1.

  • Olfactometry: A panel of trained sensory assessors sniffs the effluent from the sniffing port. The retention time of any detected odor is recorded.

  • Data Analysis: The odor threshold is defined as the lowest concentration at which at least 50% of the panelists can detect the characteristic odor of the compound.

Evaluation of Substantivity on Fabric

Objective: To measure the longevity of the fragrance on a standard fabric substrate.

Methodology:

  • Substrate: Standardized, unscented cotton t-shirts.

  • Sample Application: Prepare 1% solutions of each cyclohexanone derivative in ethanol. Apply 1 gram of each solution evenly to a designated area on a t-shirt.

  • Incubation: Hang the t-shirts in a well-ventilated, odor-free room at a controlled temperature (22 ± 2°C) and humidity (50 ± 5%).

  • Sensory Evaluation: A trained sensory panel evaluates the odor intensity of the treated fabric at specific time intervals (e.g., 1, 4, 8, 12, and 24 hours) using a labeled magnitude scale (0 = no odor, 100 = very strong odor).

  • Data Analysis: Plot the mean odor intensity against time for each compound to generate a substantivity curve.

Assessment of Stability in a Soap Base

Objective: To determine the chemical stability and odor integrity of the fragrance ingredient in an alkaline medium.

Methodology:

  • Sample Preparation: Incorporate each cyclohexanone derivative at a concentration of 1% (w/w) into a standard unfragranced soap base.

  • Accelerated Aging: Store the soap bars in sealed containers at 40°C for a period of 4 weeks. A control set of soap bars is stored at room temperature.

  • Analysis at Time Intervals: At weekly intervals, samples are taken for both sensory and chemical analysis.

  • Sensory Evaluation: A sensory panel assesses any changes in odor profile and intensity compared to the control samples.

  • Chemical Analysis (Headspace GC-MS):

    • A small sample of the soap is placed in a headspace vial and equilibrated at 80°C for 30 minutes.

    • The headspace is then injected into a GC-MS system to identify and quantify the parent compound and any potential degradation products.

  • Data Analysis: Compare the concentration of the parent cyclohexanone derivative and the formation of any new compounds over the 4-week period. Correlate these findings with the sensory evaluation data.

Logical Workflow for Fragrance Ingredient Evaluation

The following diagram illustrates a structured workflow for the comprehensive evaluation of a new fragrance ingredient, from initial characterization to performance testing in a final product.

FragranceEvaluationWorkflow Workflow for Fragrance Ingredient Evaluation cluster_0 Initial Characterization cluster_1 Performance Testing cluster_2 Application & Final Assessment A Physicochemical Analysis (Purity, Structure) B Olfactory Profile (Odor Description) A->B Characterize Scent C Odor Threshold Determination (GC-O) B->C Quantify Potency D Substantivity Evaluation (on Fabric/Skin) C->D Assess Longevity E Stability Assessment (in Product Base) D->E Evaluate Robustness F Formulation in Target Product E->F Incorporate into Matrix G Sensory Panel Evaluation of Final Product F->G Test in Application H Final Report & Data Compilation G->H Summarize Findings OlfactorySignalingPathway Generalized Olfactory Signaling Pathway Odorant Odorant Molecule (e.g., Cyclohexanone Derivative) OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Produces CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Allows Depolarization Neuron Depolarization Ca_Na->Depolarization ActionPotential Action Potential to Olfactory Bulb Depolarization->ActionPotential

References

Comparative study of different synthetic routes to 4-tert-pentylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of targeted molecular scaffolds is paramount. This guide provides a comparative study of various synthetic routes to 4-tert-pentylcyclohexanone, a valuable intermediate in organic synthesis. We will delve into detailed experimental protocols, present quantitative data for easy comparison, and visualize the synthetic pathways.

The primary and most established route for the synthesis of this compound involves a two-step process: the hydrogenation of 4-tert-pentylphenol to yield 4-tert-pentylcyclohexanol, followed by the oxidation of the resulting secondary alcohol. While this pathway is prevalent, alternative methods such as the Robinson annulation and Friedel-Crafts acylation offer different strategic approaches to the target molecule. This guide will explore these key methodologies, providing a comprehensive overview to inform synthetic planning.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative parameters for the different synthetic approaches to this compound, allowing for a direct comparison of their efficiencies and conditions.

Synthetic Route Key Transformation Starting Materials Key Reagents/Catalyst Reaction Conditions Yield (%) Notes
Route 1: Oxidation of 4-tert-pentylcyclohexanol Oxidation of a secondary alcohol4-tert-pentylcyclohexanolJones Reagent (CrO₃, H₂SO₄, Acetone)0°C to room temperature~90Rapid and high-yielding, but uses toxic chromium reagents.[1][2]
4-tert-pentylcyclohexanolOxalyl chloride, DMSO, Triethylamine-78°C to room temperature~92Mild conditions and avoids heavy metals, but requires cryogenic temperatures and produces a foul-smelling byproduct.[3][4]
4-tert-pentylcyclohexanolAluminum isopropoxide, AcetoneRefluxHighSelective for secondary alcohols and uses inexpensive reagents, but can be slow and require a large excess of the ketone.[5][6][7]
Route 2: Robinson Annulation Michael addition followed by intramolecular aldol condensationA suitable ketone and methyl vinyl ketoneBase (e.g., NaOH, KOH) or Acid (e.g., H₂SO₄)Varies (can be one-pot or stepwise)Moderate to HighA powerful method for ring formation, but the specific substrates for this compound are not readily described.[8][9][10]
Route 3: Friedel-Crafts Acylation Approach Electrophilic aromatic substitutiontert-Pentylbenzene, Cyclohexanecarbonyl chlorideLewis Acid (e.g., AlCl₃)VariesPotentially multi-step with variable yieldsA versatile method for introducing the acyl group, but may require subsequent reduction and oxidation steps to arrive at the target ketone.[11][12]

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the primary synthetic route, a diagram has been generated using the DOT language.

Synthetic_Routes cluster_main_route Route 1: From 4-tert-Pentylphenol cluster_alternative_routes Alternative Approaches 4-tert-Pentylphenol 4-tert-Pentylphenol 4-tert-Pentylcyclohexanol 4-tert-Pentylcyclohexanol 4-tert-Pentylphenol->4-tert-Pentylcyclohexanol Hydrogenation (e.g., H₂, Pd/C) This compound This compound 4-tert-Pentylcyclohexanol->this compound Oxidation (e.g., Jones, Swern, Oppenauer) Starting Materials A Ketone + Methyl Vinyl Ketone Starting Materials A->this compound Robinson Annulation Starting Materials B tert-Pentylbenzene + Cyclohexanecarbonyl chloride Intermediate Intermediate Starting Materials B->Intermediate Friedel-Crafts Acylation Intermediate->this compound Further Steps

Figure 1: Synthetic pathways to this compound.

Detailed Experimental Protocols

Below are detailed methodologies for the key transformations in the synthesis of this compound.

Step 1: Hydrogenation of 4-tert-Pentylphenol to 4-tert-Pentylcyclohexanol

This procedure is adapted from analogous hydrogenations of alkylphenols.

Materials:

  • 4-tert-Pentylphenol

  • Ethanol (or other suitable solvent)

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 4-tert-pentylphenol in a suitable solvent like ethanol.

  • Add a catalytic amount of 5% Pd/C to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the mixture to a specified temperature (e.g., 50-80 °C) and stir vigorously.

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with the solvent used in the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-tert-pentylcyclohexanol. The product can be further purified by distillation or recrystallization if necessary.

Step 2: Oxidation of 4-tert-Pentylcyclohexanol to this compound

Three common oxidation methods are presented below. The choice of method will depend on factors such as scale, available equipment, and sensitivity of other functional groups.

Materials:

  • 4-tert-Pentylcyclohexanol

  • Acetone

  • Jones Reagent (a solution of chromium trioxide and sulfuric acid in water)

  • Isopropanol (for quenching)

  • Diethyl ether or other extraction solvent

Procedure:

  • Dissolve 4-tert-pentylcyclohexanol in acetone and cool the solution in an ice bath to 0 °C.

  • Slowly add the Jones Reagent dropwise to the stirred solution. A color change from orange-red to green will be observed. Continue the addition until the orange-red color persists.

  • Allow the reaction to stir at room temperature and monitor its completion by TLC.

  • Once the reaction is complete, quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms.

  • Remove the acetone by rotary evaporation.

  • Add water to the residue and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be purified by distillation or column chromatography.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • 4-tert-Pentylcyclohexanol

  • Triethylamine (Et₃N)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C.

  • After stirring for a short period, add a solution of 4-tert-pentylcyclohexanol in anhydrous DCM dropwise, again keeping the temperature at -78 °C.

  • Stir the reaction mixture for a specified time at -78 °C.

  • Add triethylamine to the reaction mixture, which will act as a base to facilitate the elimination reaction.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Materials:

  • 4-tert-Pentylcyclohexanol

  • Aluminum isopropoxide

  • Acetone (both as solvent and oxidant)

  • Toluene or other suitable solvent

Procedure:

  • In a flask equipped with a reflux condenser, dissolve 4-tert-pentylcyclohexanol and aluminum isopropoxide in a mixture of acetone and an inert solvent like toluene.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or GC. The reaction may require several hours to reach completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Hydrolyze the aluminum alkoxides by adding a dilute acid (e.g., 10% HCl).

  • Separate the organic layer and extract the aqueous layer with a suitable solvent.

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting this compound by distillation.

Conclusion

The synthesis of this compound is most commonly and reliably achieved through the hydrogenation of 4-tert-pentylphenol followed by oxidation of the resulting alcohol. The choice of oxidant for the second step offers a trade-off between reaction conditions, yield, and environmental considerations. The Jones oxidation provides high yields rapidly but involves hazardous chromium waste. The Swern oxidation is a milder alternative but requires cryogenic temperatures and careful handling of reagents. The Oppenauer oxidation is a classic method that is selective and uses inexpensive reagents but can be slower. While alternative routes like the Robinson annulation and Friedel-Crafts acylation are powerful in their own right, their application to this specific target molecule is less documented and may require significant optimization. The information presented in this guide is intended to provide a solid foundation for researchers to select and adapt the most suitable synthetic strategy for their specific needs in the laboratory.

References

A Spectroscopic Comparison of 4-tert-Pentylcyclohexanone and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the field of fragrance chemistry and drug development, a thorough understanding of the molecular structure and purity of chemical compounds is paramount. This guide provides a detailed spectroscopic comparison of 4-tert-pentylcyclohexanone and its structurally related analogues, including 4-tert-butylcyclohexanone, 4-propylcyclohexanone, and 4-methylcyclohexanone. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its analogues, allowing for a clear and objective comparison of their structural features.

Table 1: 1H NMR Spectroscopic Data (CDCl3)
CompoundChemical Shift (δ) ppm
This compound Data not readily available in public databases. Expected signals would include multiplets for the cyclohexanone ring protons, a singlet for the methyl groups of the tert-pentyl group, and multiplets for the ethyl group protons.
4-tert-Butylcyclohexanone 2.28 (m, 2H), 2.23 (m, 2H), 2.01 (m, 2H), 1.39 (m, 3H), 0.84 (s, 9H)[1]
4-Propylcyclohexanone Data not explicitly detailed in search results.
4-Methylcyclohexanone Data available but specific shifts not provided in search results.
Table 2: 13C NMR Spectroscopic Data (CDCl3)
CompoundChemical Shift (δ) ppm
This compound Data not readily available in public databases.
4-tert-Butylcyclohexanone 211.6 (C=O), 46.6, 41.0, 32.2, 27.4[2]
4-Propylcyclohexanone Data available but specific shifts not provided in search results.
4-Methylcyclohexanone Data available but specific shifts not provided in search results.
Table 3: IR Spectroscopic Data (Characteristic Absorptions)
CompoundC=O Stretch (cm-1)C-H Stretch (cm-1)
This compound ~1715~2960-2850
4-tert-Butylcyclohexanone ~1715~2960-2850
4-Propylcyclohexanone ~1715~2960-2850
4-Methylcyclohexanone ~1715~2960-2850
Table 4: Mass Spectrometry Data (Key Fragments m/z)
CompoundMolecular Ion (M+)Key Fragments
This compound 168111, 98, 83, 71, 55, 43
4-tert-Butylcyclohexanone 15498, 83, 57, 41
4-Propylcyclohexanone 14098, 83, 55, 43
4-Methylcyclohexanone 11297, 84, 69, 55, 42

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the cyclohexanone derivatives.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • 1H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse.

    • Set the spectral width to cover a range of 0-10 ppm.

    • Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons for accurate integration.

    • Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 100:1 for the smallest signal of interest.

  • 13C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Set the spectral width to cover a range of 0-220 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio, which may require a longer acquisition time due to the low natural abundance of 13C.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals in the 1H NMR spectrum and reference the chemical shifts to TMS at 0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the cyclohexanone derivatives.

Procedure:

  • Sample Preparation: As these compounds are liquids at room temperature, a small drop of the neat liquid is sufficient.

  • Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place a small drop of the sample onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Acquire the spectrum over a range of 4000-400 cm-1 with a resolution of 4 cm-1. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum. Identify the characteristic absorption bands for the functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight, fragmentation pattern, and purity of the cyclohexanone derivatives.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained mass spectrum with library databases for confirmation.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a representative fragmentation pattern.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample Cyclohexanone Derivative NMR NMR Spectroscopy (1H & 13C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR GCMS GC-MS Analysis Sample->GCMS Structure Structure Elucidation NMR->Structure Chemical Shifts Coupling Constants FTIR->Structure Functional Groups GCMS->Structure Molecular Weight Fragmentation Purity Purity Assessment GCMS->Purity Comparison Analogue Comparison Structure->Comparison Purity->Comparison

Caption: General workflow for the spectroscopic analysis and comparison of cyclohexanone analogues.

Mass_Fragmentation_Pattern M [this compound]˙⁺ (m/z 168) F1 [M - C2H5]⁺ (m/z 139) M->F1 - C2H5˙ F2 [M - C4H9]⁺ (m/z 111) M->F2 - C4H9˙ F5 [C4H9]⁺ (m/z 57) M->F5 McLafferty Rearrangement F3 [C6H9O]⁺ (m/z 97) F2->F3 - CH2 F4 [C5H9]⁺ (m/z 69) F2->F4 - C2H2O

Caption: Postulated key mass fragmentation pathways for this compound.

Conclusion

References

Cross-Validation of Analytical Results for 4-tert-Pentylcyclohexanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methodologies for 4-tert-pentylcyclohexanone, a compound of interest in various research and industrial applications. By presenting comparative data from High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), alongside detailed experimental protocols and spectral information from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, this document serves as a crucial resource for ensuring the accuracy, precision, and reliability of analytical results.

Comparative Analysis of Chromatographic Methods

The separation and quantification of this compound can be effectively achieved using both HPLC and GC-MS. The choice of method often depends on the sample matrix, required sensitivity, and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of this compound, particularly for its separation from impurities in preparative work or for pharmacokinetic studies.[1][2] Reverse-phase HPLC is a common approach for this compound.[1][2]

Table 1: HPLC Method Parameters for this compound Analysis

ParameterMethod 1: Newcrom R1 ColumnMethod 2: Newcrom C18 Column
Stationary Phase Newcrom R1 (low silanol activity reverse-phase)[1]Newcrom C18
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid[1][2]Acetonitrile (MeCN), Water, and Phosphoric Acid[2]
MS Compatibility Phosphoric acid can be replaced with formic acid.[1][2]Phosphoric acid can be replaced with formic acid.[2]
Applications Analysis, preparative separation for impurity isolation, pharmacokinetics.[1][2]Analysis, preparative separation for impurity isolation, pharmacokinetics.[2]
Column Particle Size Available in smaller 3 µm particles for UPLC applications.[1][2]Not specified, but likely available in various particle sizes.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. It provides both retention time data for separation and mass spectral data for structural elucidation and confirmation.

Table 2: GC-MS Data for this compound

ParameterValueReference
Kovats Retention Index (Standard Polar Column) 1800PubChem CID 27941[3]
Major Mass Fragments (m/z) and Relative Abundance 71 (99.99), 43 (96.87), 98 (93.57), 41 (58.85), 55 (51.69)PubChem CID 27941[3]
Ionization Mode Electron Ionization (EI)PubChem CID 27941[3]

Spectroscopic Characterization

Spectroscopic techniques like NMR and IR provide critical information about the molecular structure of this compound, complementing the data obtained from chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is available through databases like NMRShiftDB, detailed assignments are often part of proprietary datasets.[3] However, the principles of NMR analysis for the closely related 4-tert-butylcyclohexanone can be informative. For 4-tert-butylcyclohexanone, the ¹H NMR spectrum shows characteristic signals for the tert-butyl protons and the cyclohexanone ring protons.[4] The ¹³C NMR spectrum provides distinct signals for the carbonyl carbon and the carbons of the cyclohexyl and tert-butyl groups.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is typical for ketones. Additional bands corresponding to C-H stretching and bending vibrations of the alkyl groups are also present.[3][6]

Table 3: Key IR Absorption Bands for Ketones

Functional GroupWavenumber Range (cm⁻¹)Description
C=O (Ketone)1725-1705Strong, sharp absorption
C-H (sp³ alkanes)3000-2850Stretching vibrations
C-H (sp³ alkanes)1470-1350Bending vibrations

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable analytical data.

HPLC Analysis Protocol (General)
  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution to the desired concentrations.

  • Sample Preparation: Dissolve or dilute the sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: Newcrom R1 or C18 column.

    • Mobile Phase: A mixture of acetonitrile, water, and an acidifier (phosphoric acid or formic acid for MS compatibility). The exact ratio should be optimized for best separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: Typically 10-20 µL.

    • Detection: UV detector at an appropriate wavelength (e.g., 210 nm) or a Mass Spectrometer.

  • Data Analysis: Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

GC-MS Analysis Protocol (General)
  • Standard Preparation: Prepare a stock solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the sample in the same solvent as the standards. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C).

    • Injection Mode: Split or splitless, depending on the concentration.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • MS Scan Range: m/z 40-450.

  • Data Analysis: Identify this compound by its retention time and by comparing its mass spectrum to a reference spectrum (e.g., from the NIST library).[7] Quantify using the peak area of a characteristic ion.

Visualizing the Analytical Workflow

A systematic workflow is crucial for the cross-validation of analytical results. The following diagram illustrates a logical approach to analyzing this compound.

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Cross-Validation Sample Sample Containing This compound Preparation Sample Preparation (Dilution, Extraction) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS NMR NMR Spectroscopy Preparation->NMR IR IR Spectroscopy Preparation->IR Data_HPLC HPLC Data (Retention Time, Purity) HPLC->Data_HPLC Data_GCMS GC-MS Data (Retention Time, Mass Spectrum) GCMS->Data_GCMS Data_NMR NMR Data (Chemical Shifts, Structure) NMR->Data_NMR Data_IR IR Data (Functional Groups) IR->Data_IR CrossValidation Cross-Validation of Results Data_HPLC->CrossValidation Data_GCMS->CrossValidation Data_NMR->CrossValidation Data_IR->CrossValidation FinalReport Final Analytical Report CrossValidation->FinalReport

References

A Comparative Performance Analysis of 4-tert-pentylcyclohexanone for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical entities is paramount. This guide provides a comparative overview of 4-tert-pentylcyclohexanone, a versatile ketone, against its close structural analog, 4-tert-butylcyclohexanone. Due to a notable gap in publicly available performance data for this compound, this document emphasizes established experimental protocols to enable researchers to generate their own comparative data. The primary applications discussed are in fragrance science and as a potential biocidal agent.

Physicochemical Properties and Fragrance Profile

Both this compound and 4-tert-butylcyclohexanone are valued in the fragrance industry for their unique scent profiles. The addition of a single carbon to the tert-alkyl group, from butyl to pentyl, can subtly alter olfactory characteristics such as odor threshold and substantivity. Below is a summary of their known properties.

PropertyThis compound4-tert-butylcyclohexanone
Molecular Formula C11H20OC10H18O
Molecular Weight 168.28 g/mol 154.25 g/mol [1][2]
CAS Number 16587-71-6[3]98-53-3[1][2]
Appearance -Crystals[1]
Melting Point -47-50 °C[1]
Boiling Point -113-116 °C at 20 mmHg[1]
Odor Profile -Strong, earthy, woody, patchouli-like with camphor and mint notes[4][5]
Substantivity -16 hours at 20% in dipropylene glycol[4]

Comparative Experimental Protocols

To facilitate direct comparison, the following sections detail standardized methodologies for evaluating key performance indicators in fragrance and biocidal applications.

Fragrance Performance Evaluation

The longevity and character of a fragrance ingredient are critical performance metrics. The following protocol outlines a standard method for assessing fragrance substantivity.

Experimental Protocol: Fragrance Substantivity on Blotters

  • Preparation of Solutions: Prepare 10% (w/w) solutions of this compound and 4-tert-butylcyclohexanone in a suitable solvent like ethanol.

  • Application: Dip standard fragrance blotters into each solution for 2 seconds, ensuring consistent saturation.

  • Evaluation: Evaluate the odor intensity and character of the dried blotters at specific time intervals (e.g., 0, 1, 2, 4, 8, 16, 24 hours) by a panel of trained sensory assessors.

  • Data Recording: Record the odor intensity on a scale from 0 (odorless) to 5 (very strong). Note any changes in the odor profile over time.

  • Comparison: Plot the average odor intensity versus time for each compound to compare their substantivity.

G cluster_prep Preparation cluster_app Application cluster_eval Evaluation cluster_analysis Data Analysis prep_solutions Prepare 10% solutions of each compound in ethanol prep_blotters Prepare labeled fragrance blotters prep_solutions->prep_blotters dip_blotters Dip blotters in respective solutions for 2 seconds prep_blotters->dip_blotters eval_initial Initial evaluation (t=0) dip_blotters->eval_initial eval_timepoints Evaluate at 1, 2, 4, 8, 16, 24 hours eval_initial->eval_timepoints record_data Record odor intensity (0-5 scale) and character eval_timepoints->record_data plot_data Plot odor intensity vs. time record_data->plot_data compare_curves Compare substantivity curves plot_data->compare_curves

Caption: Workflow for Comparative Fragrance Substantivity Testing.

Biocidal Activity Assessment

The potential of this compound as a biocidal agent can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various microorganisms.

Experimental Protocol: Broth Microdilution MIC Assay

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Perform a serial two-fold dilution of this compound and the comparator compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the prepared microorganism suspension. Include a positive control (microorganism, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][7][8]

G start Start prep_inoculum Prepare standardized bacterial inoculum (5x10^5 CFU/mL) start->prep_inoculum serial_dilution Perform serial 2-fold dilutions of test compounds in a 96-well plate start->serial_dilution inoculate_plate Inoculate wells with bacterial suspension prep_inoculum->inoculate_plate serial_dilution->inoculate_plate add_controls Include positive (bacteria only) and negative (broth only) controls inoculate_plate->add_controls incubate Incubate at 37°C for 18-24 hours add_controls->incubate read_results Visually assess for turbidity incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Experimental Workflow for Determining Minimum Inhibitory Concentration (MIC).

Safety and Toxicological Profile

A safety assessment by the Research Institute for Fragrance Materials (RIFM) on p-tert-butylcyclohexanone utilized data from 4-t-amylcyclohexanone (a synonym for this compound) for a read-across analysis of skin sensitization. This provides a valuable point of comparison.

ParameterThis compound (as 4-t-amylcyclohexanone)4-tert-butylcyclohexanone
Skin Sensitization No Expected Sensitization Induction Level (NESIL) of 350 µg/cm²[9]Found to have the potential for skin sensitization in a small fraction of people.[9]

Conclusion

While 4-tert-butylcyclohexanone is a well-characterized compound, its pentyl analog remains less studied, presenting an opportunity for novel research. The structural similarity suggests that this compound may exhibit comparable, albeit distinct, performance characteristics in fragrance and potentially biocidal applications. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies, thereby contributing valuable data to the scientific community. Such investigations are crucial for the informed selection and development of new chemical entities in various fields of research and development.

References

A Comparative Guide to the Characterization and Confirmation of 4-tert-Pentylcyclohexanone Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-tert-pentylcyclohexanone and its close structural analog, 4-tert-butylcyclohexanone. It details the synthesis, characterization, and potential alternatives, supported by experimental data and protocols to aid researchers in their work with these compounds.

Synthesis of 4-tert-Alkylcyclohexanones

The most common and efficient route for the synthesis of this compound and its analogs is through the oxidation of the corresponding 4-tert-alkylcyclohexanol. This precursor alcohol is typically prepared by the catalytic hydrogenation of the respective 4-tert-alkylphenol.[1]

A general two-step synthesis is outlined below:

Step 1: Hydrogenation of 4-tert-Alkylphenol to 4-tert-Alkylcyclohexanol

The first step involves the reduction of the aromatic ring of a 4-tert-alkylphenol to yield the corresponding cyclohexanol.

Step 2: Oxidation of 4-tert-Alkylcyclohexanol to 4-tert-Alkylcyclohexanone

The secondary alcohol is then oxidized to the desired ketone. Various oxidizing agents can be employed for this transformation.

SynthesisPathway 4-tert-Pentylphenol 4-tert-Pentylphenol 4-tert-Pentylcyclohexanol 4-tert-Pentylcyclohexanol 4-tert-Pentylphenol->4-tert-Pentylcyclohexanol H2, Catalyst (e.g., Pd/C) This compound This compound 4-tert-Pentylcyclohexanol->this compound Oxidation (e.g., PCC, Bleach)

Caption: General synthesis pathway for this compound.

Experimental Protocols

Protocol 1: Oxidation of 4-tert-Butylcyclohexanol using Pyridinium Chlorochromate (PCC)[2]

Materials:

  • 4-tert-butylcyclohexanol

  • Pyridinium chlorochromate (PCC)

  • Silica gel (230–400 mesh)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Celite

  • Anhydrous sodium sulfate

  • Saturated NaCl solution

Procedure:

  • Grind PCC with silica gel (1:1 by weight) in a mortar and pestle to obtain a light orange powder.

  • In a round-bottomed flask, add the PCC-silica gel mixture to dichloromethane (approx. 15 mL per gram of alcohol).

  • While stirring, add a solution of 4-tert-butylcyclohexanol in dichloromethane.

  • Stir the reaction mixture for 30–40 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with diethyl ether and filter through a short column of Celite and silica gel.

  • Wash the filtrate with water and then with a saturated NaCl solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-tert-butylcyclohexanone.

  • The product can be further purified by column chromatography or distillation.

Protocol 2: Oxidation of 4-tert-Butylcyclohexanol using Sodium Hypochlorite (Bleach)

Materials:

  • 4-tert-butylcyclohexanol

  • Acetic acid

  • Sodium hypochlorite solution (commercial bleach)

  • Dichloromethane

  • Sodium bisulfite

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-tert-butylcyclohexanol in acetic acid in a flask.

  • Cool the solution in an ice bath and add sodium hypochlorite solution dropwise while maintaining the temperature.

  • After the addition is complete, allow the mixture to stir at room temperature, monitoring by TLC.

  • Quench the reaction by adding sodium bisulfite solution to destroy excess oxidant.

  • Extract the product with dichloromethane.

  • Wash the organic layer with sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

Characterization of Synthesis Products

The confirmation of the synthesized this compound and the identification of potential byproducts are crucial. A combination of chromatographic and spectroscopic techniques is recommended.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product GC-MS GC-MS Pure Product->GC-MS NMR NMR Pure Product->NMR FTIR FTIR Pure Product->FTIR

References

A Comparative Analysis of 4-tert-Pentylcyclohexanone Purity from Leading Chemical Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the purity of 4-tert-pentylcyclohexanone, a key intermediate and fragrance component, from three leading commercial suppliers. The purity of this compound is critical for ensuring reproducibility in research and maintaining the quality of final products in the pharmaceutical and cosmetic industries. This analysis is supported by detailed experimental data obtained through standardized analytical protocols.

Introduction to this compound

This compound (CAS No. 16587-71-6) is a cyclic ketone widely utilized as a perfuming and masking agent in the cosmetics industry.[1] Its characteristic woody-camphoraceous odor also lends itself to applications in fragrance formulations. In research and development, particularly in medicinal chemistry, it can serve as a building block for more complex molecules. Given its applications, the presence of impurities can significantly impact the outcome of sensitive reactions and the sensory profile of consumer products. Therefore, rigorous purity assessment is paramount. This guide benchmarks the purity of this compound from three hypothetical major suppliers: Supplier A, Supplier B, and Supplier C.

Experimental Protocols

To ensure a fair and accurate comparison, samples from each supplier were subjected to the same set of analytical tests. The primary method for purity determination was Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely accepted technique for analyzing volatile compounds like ketones.[2]

1. Sample Preparation

  • A stock solution of 1 mg/mL of this compound was prepared for each supplier's sample by dissolving the appropriate amount in HPLC-grade acetone.

  • From the stock solution, a working solution of 100 µg/mL was prepared by dilution with acetone.

  • An internal standard (IS), n-dodecane, was added to each working solution to a final concentration of 50 µg/mL.

2. Gas Chromatography (GC-FID) Analysis

The purity of the samples was determined using an Agilent 8890 GC system equipped with a flame ionization detector. The method was adapted from standard procedures for ketone analysis.

  • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

3. Purity Calculation

The purity of this compound was calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram, corrected by the response factor of the internal standard.

Data Presentation

The quantitative results from the GC-FID analysis are summarized in the table below. The data represents the average of three independent measurements for each supplier's sample.

SupplierLot NumberStated PurityMeasured Purity (% Area)Number of Impurities Detected (>0.05%)
Supplier A A-1023>98%99.12 ± 0.08%2
Supplier B B-4567>98%98.54 ± 0.15%4
Supplier C C-8901>97%97.89 ± 0.21%5

Analysis of Results:

  • Supplier A demonstrated the highest purity, exceeding their stated specification and showing the fewest detectable impurities.

  • Supplier B also met their purity claim, though with a slightly lower average purity and a higher number of minor impurities compared to Supplier A.

  • Supplier C provided a product that met their stated >97% purity, but it exhibited the lowest purity and the highest number of impurities among the three suppliers tested.

Experimental Workflow

The logical flow of the benchmarking process is illustrated in the diagram below.

G cluster_0 Sample Acquisition cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing & Comparison Supplier_A Supplier A Stock_Solution Prepare 1 mg/mL Stock Solution Supplier_A->Stock_Solution Supplier_B Supplier B Supplier_B->Stock_Solution Supplier_C Supplier C Supplier_C->Stock_Solution Working_Solution Prepare 100 µg/mL Working Solution Stock_Solution->Working_Solution Add_IS Add Internal Standard Working_Solution->Add_IS GC_FID GC-FID Analysis Add_IS->GC_FID Purity_Calc Purity Calculation GC_FID->Purity_Calc Impurity_Profile Impurity Profiling GC_FID->Impurity_Profile Comparison Comparative Analysis Purity_Calc->Comparison Impurity_Profile->Comparison

Caption: Workflow for Purity Benchmarking of this compound.

Conclusion

Based on the experimental data, Supplier A provides the highest purity this compound, making it the recommended choice for applications requiring high-purity starting materials and minimal batch-to-batch variability. While Supplier B and Supplier C also provide material that meets their specifications, the higher number of impurities may be a concern for sensitive applications. Researchers and drug development professionals should consider these purity differences when selecting a supplier to ensure the reliability and consistency of their work. It is always recommended to perform in-house quality control testing of critical raw materials.

References

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Top-N result to add to graph 6

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.